Spns2-IN-1
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H40ClN3 |
|---|---|
Molecular Weight |
406.0 g/mol |
IUPAC Name |
3-[4-(4-decylphenyl)-1-ethylimidazol-2-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C24H39N3.ClH/c1-3-5-6-7-8-9-10-11-13-21-15-17-22(18-16-21)23-20-27(4-2)24(26-23)14-12-19-25;/h15-18,20H,3-14,19,25H2,1-2H3;1H |
InChI Key |
ICRJUOPKZASPRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=CN(C(=N2)CCCN)CC.Cl |
Origin of Product |
United States |
Foundational & Exploratory
discovery and development of Spns2-IN-1
An in-depth technical guide to the discovery and development of Spns2 inhibitors, with a focus on the core compounds that have paved the way for therapeutic exploration.
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling lipid involved in a multitude of physiological processes, including immune cell trafficking, vascular development, and auditory function.[1][2] S1P exerts its effects by binding to five specific G-protein-coupled receptors (S1P1-5).[3][4] The transporter Spinster homolog 2 (Spns2) plays a crucial role in exporting S1P from cells, thereby regulating extracellular S1P concentrations and downstream signaling.[1][2] Abnormal S1P signaling is implicated in various pathologies such as autoimmune diseases, cancer, and inflammatory disorders.[1] Consequently, inhibiting Spns2 to modulate S1P levels has emerged as a promising therapeutic strategy.[1] This document provides a detailed overview of the discovery and development of Spns2 inhibitors, focusing on the pioneering compounds in this class.
Discovery and Development of Spns2 Inhibitors
The journey to identify Spns2 inhibitors began with the screening of an in-house library of compounds, initially developed as sphingosine kinase (SphK) inhibitors.[3] This screening led to the identification of an initial hit, a guanidine-containing oxadiazole derivative (compound 11), which, fortunately, showed minimal activity against SphK isoforms.[3] This compound served as the foundational scaffold for further development.
A systematic structure-activity relationship (SAR) study was undertaken, modifying three distinct regions of the initial hit: the polar head group, the central linker, and the hydrophobic tail.[3] This medicinal chemistry campaign led to the discovery of the first potent and in vivo active Spns2 inhibitor, 16d (SLF1081851) .[3][4] Further optimization of a different scaffold, benzoxazole, resulted in the development of an even more potent, orally bioavailable inhibitor, 11i (SLF80821178) .[5][6]
The mechanism of action of these inhibitors involves blocking the S1P export function of Spns2.[1] Cryo-electron microscopy studies have revealed that the inhibitor 16d locks Spns2 in an inward-facing conformation, thereby preventing the transport of S1P.[2][7]
Quantitative Data
The following tables summarize the key quantitative data for the representative Spns2 inhibitors.
Table 1: In Vitro Potency of Spns2 Inhibitors
| Compound | Target | Assay System | IC50 | Citation |
| 16d (SLF1081851) | Spns2 | S1P release from HeLa cells | 1.93 µM | [3][4] |
| 16d (SLF1081851) | Spns2 | NBD-S1P export from HEK293 cells | ~6 µM | [2] |
| 11i (SLF80821178) | Spns2 | S1P release from HeLa cells | 51 ± 3 nM | [5][6] |
Table 2: In Vivo Effects of Spns2 Inhibitors in Mice
| Compound | Dose and Route | Effect | Citation |
| 16d (SLF1081851) | Not specified | Significant decrease in circulating lymphocyte counts | [3][8] |
| 11i (SLF80821178) | Intraperitoneal or Oral | ~50% reduction in circulating lymphocyte counts | [5][6] |
| 11i (SLF80821178) | Intraperitoneal or Oral | No significant change in plasma S1P levels | [5] |
Experimental Protocols
Spns2-Mediated S1P Export Inhibition Assay
This assay quantifies the ability of a compound to inhibit the transport of S1P out of cells overexpressing Spns2.
Cell Culture and Transfection:
-
HeLa cells are cultured in appropriate media.[3]
-
Cells are transfected with a plasmid encoding for human Spns2.[5]
Inhibition Assay:
-
Transfected cells are seeded in plates.[9]
-
The following day, the cells are treated with the test compound at various concentrations.[9]
-
To facilitate S1P production, cells can be supplied with a precursor like NBD-Sphingosine.[2]
-
After an incubation period (e.g., 60 minutes at 37°C), the cell media (supernatant) is collected.[2]
Quantification of S1P:
-
S1P is extracted from the collected media.[3]
-
The concentration of S1P in the media is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5]
-
The inhibitory activity of the compound is determined by comparing the S1P concentration in the media of treated cells to that of untreated controls.[3] The results are often expressed as a percentage of inhibition or used to calculate an IC50 value.[2]
In Vivo Lymphocyte Counting in Mice
This protocol assesses the in vivo efficacy of Spns2 inhibitors by measuring their effect on circulating lymphocyte counts, a key phenotype of Spns2 inhibition or deficiency.[3][10]
Animal Handling and Dosing:
-
Mice are used for these experiments.[3] All animal protocols must be approved by an Animal Care and Use Committee.[5]
-
The test compound (e.g., 11i) is administered to the mice via the desired route, such as intraperitoneal (IP) or oral (PO) gavage.[5]
Blood Collection and Analysis:
-
At a specified time point after administration (e.g., 4 hours), blood samples are collected from the mice.[5]
-
A complete blood count (CBC) is performed to determine the number of circulating lymphocytes.[10]
-
The lymphocyte counts in the treated group are compared to a vehicle-treated control group to determine the extent of lymphopenia.[5]
Visualizations
Caption: S1P signaling pathway and the inhibitory action of Spns2 inhibitors.
Caption: Workflow for the discovery and development of Spns2 inhibitors.
References
- 1. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
The Role of Spinster Homolog 2 (Spns2) in Lymphocyte Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinster homolog 2 (Spns2), a member of the major facilitator superfamily of transporters, plays a pivotal role in the regulation of lymphocyte trafficking. It functions as a transporter for the signaling lipid sphingosine-1-phosphate (S1P), creating an essential S1P gradient that governs the egress of lymphocytes from lymphoid organs. This technical guide provides an in-depth overview of the function of Spns2 in the immune system, with a focus on its role in lymphocyte trafficking. We will detail the quantitative effects of Spns2 deficiency on lymphocyte populations, outline key experimental protocols for studying its function, and visualize the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of targeting Spns2 for immunomodulation.
Introduction
The trafficking of lymphocytes between the blood, lymph, and secondary lymphoid organs is a tightly regulated process crucial for immune surveillance and the generation of adaptive immune responses. A key regulator of this process is the lipid mediator sphingosine-1-phosphate (S1P). The egress of lymphocytes, particularly T and B cells, from lymphoid organs is dependent on an S1P gradient, with low concentrations within the lymphoid tissue and high concentrations in the efferent lymph and blood. Lymphocytes express S1P receptors (primarily S1PR1), and the engagement of these receptors by the S1P gradient is the signal that directs their exit.
Spns2 has been identified as a critical S1P transporter responsible for establishing and maintaining this vital S1P gradient.[1][2][3] It is highly expressed in endothelial cells, particularly lymphatic endothelial cells, where it facilitates the export of intracellular S1P into the lymph and blood.[1][2][4] This guide will explore the molecular mechanisms of Spns2-mediated S1P transport and its profound impact on lymphocyte trafficking and immune responses.
Spns2 and the S1P Gradient in Lymphocyte Egress
The prevailing model of lymphocyte egress posits that a steep S1P concentration gradient between the lymphoid parenchyma and the efferent lymphatics is necessary to guide lymphocytes out of the lymph nodes. Spns2, located on the basolateral membrane of lymphatic endothelial cells, is the primary transporter responsible for secreting S1P into the lymph, thus creating this essential gradient.[5][6] Studies using Spns2-deficient mice have unequivocally demonstrated its critical role; these mice exhibit a profound reduction in lymph S1P levels, leading to a failure of lymphocyte egress and consequent lymphopenia in the peripheral circulation.[5][6][7]
Interestingly, the role of Spns2 in maintaining plasma S1P levels is less pronounced.[5][6] While some studies report a modest reduction in plasma S1P in Spns2-knockout mice, others show no significant change.[7][8] This suggests the existence of other S1P transporters, such as Mfsd2b expressed by red blood cells, that are major contributors to the plasma S1P pool.[9] This differential requirement for Spns2 in lymph versus plasma S1P highlights its potential as a specific therapeutic target for modulating immune responses with potentially fewer systemic side effects.[5][6]
Quantitative Data on the Effects of Spns2 Deficiency
The phenotype of Spns2-deficient mice is characterized by a significant alteration in lymphocyte distribution. The following tables summarize the quantitative data from various studies, highlighting the impact of Spns2 loss on lymphocyte populations in different lymphoid compartments.
Table 1: Lymphocyte Counts in Peripheral Blood of Spns2 Knockout (KO) vs. Wild-Type (WT) Mice
| Lymphocyte Subset | Spns2 KO (cells/μl) | Wild-Type (WT) (cells/μl) | Fold Change (KO/WT) | Reference |
| Total Lymphocytes | ~1,000 | ~4,500 | ~0.22 | [7] |
| CD4+ T Cells | ~200 | ~1,200 | ~0.17 | [7] |
| CD8+ T Cells | ~100 | ~600 | ~0.17 | [7] |
| B220+ B Cells | ~400 | ~2,500 | ~0.16 | [7] |
Table 2: Lymphocyte Populations in Lymphoid Organs of Spns2 Knockout (KO) vs. Wild-Type (WT) Mice
| Organ | Lymphocyte Subset | Spns2 KO (cell number) | Wild-Type (WT) (cell number) | Fold Change (KO/WT) | Reference |
| Thymus | CD4 Single Positive | Increased | Normal | >1 | [7] |
| CD8 Single Positive | Increased | Normal | >1 | [7] | |
| Spleen | Total Lymphocytes | Decreased | Normal | <1 | [7] |
| CD4+ T Cells | Decreased | Normal | <1 | [7] | |
| CD8+ T Cells | Decreased | Normal | <1 | [7] | |
| B220+ B Cells | Decreased | Normal | <1 | [7] | |
| Lymph Nodes | Total Lymphocytes | Increased | Normal | >1 | [5] |
Table 3: S1P Concentrations in Spns2 Knockout (KO) vs. Wild-Type (WT) Mice
| Fluid | Spns2 KO (nM) | Wild-Type (WT) (nM) | Fold Change (KO/WT) | Reference |
| Lymph | ~10 | ~150 | ~0.07 | [5] |
| Plasma | ~400 | ~600 | ~0.67 | [7] |
| Plasma | No significant change | Normal | ~1 | [8] |
Signaling Pathways and Experimental Workflows
Spns2-Mediated S1P Signaling Pathway for Lymphocyte Egress
The following diagram illustrates the central role of Spns2 in creating the S1P gradient that drives lymphocyte egress from the lymph node.
Caption: Spns2 on LECs transports S1P into the lymph, creating a high S1P concentration that guides lymphocyte egress.
Experimental Workflow for Analyzing Lymphocyte Trafficking in Spns2 KO Mice
This diagram outlines a typical experimental workflow to investigate the impact of Spns2 deficiency on lymphocyte populations.
References
- 1. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 2. Measurement of the Spatial Distribution of S1P in Small Quantities of Tissues: Development and Application of a Highly Sensitive LC-MS/MS Method Combined with Laser Microdissection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bowdish.ca [bowdish.ca]
- 4. researchgate.net [researchgate.net]
- 5. The transporter Spns2 is required for secretion of lymph but not plasma sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Bone Marrow and Fetal Liver Chimeric Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse SPNS2 Functions as a Sphingosine-1-Phosphate Transporter in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The vascular S1P gradient—Cellular sources and biological significance - PMC [pmc.ncbi.nlm.nih.gov]
understanding the function of spinster homolog 2
An In-depth Technical Guide on the Core Function of Spinster Homolog 2 (SPNS2)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Spinster homolog 2 (SPNS2) is a transmembrane protein belonging to the major facilitator superfamily (MFS) of transporters.[1][2] Its primary and most critical function is the transport of the bioactive signaling lipid, sphingosine-1-phosphate (S1P), from the intracellular environment to the extracellular space.[1][2] This export mechanism is fundamental to establishing the S1P concentration gradients required for "inside-out" signaling, where intracellularly produced S1P acts on cell surface G protein-coupled receptors (GPCRs), S1PR1-5.[3][4] SPNS2-mediated S1P transport is a pivotal process in immunology, particularly in regulating lymphocyte trafficking, and is implicated in a wide range of physiological and pathological processes, including vascular development, inflammation, autoimmune diseases, and cancer.[2][5] Consequently, SPNS2 has emerged as a promising therapeutic target for modulating these conditions.[1][6]
Molecular Profile and Transport Mechanism
1.1. Structure SPNS2 is a multi-transmembrane protein that, consistent with the MFS transporter family, features 12 transmembrane helices.[2][7] These helices are organized into two pseudosymmetric six-helix bundles, forming the N-terminal and C-terminal domains.[7] Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis of its function, capturing SPNS2 in inward-facing and outward-facing conformations, which is characteristic of the alternating access mechanism of MFS transporters.[7][8] The transporter possesses a hydrophobic pocket that accommodates the lipophilic tail of S1P and a charged central cavity for the phosphate headgroup.[7]
1.2. Mechanism of S1P Transport SPNS2 functions as a facilitated diffuser, a mechanism distinct from other MFS lipid transporters.[8] It is a non-ATP-dependent transporter that moves S1P across the cell membrane.[4][9] The transport cycle involves the oscillation between inward- and outward-facing states to allow alternating access to the S1P binding pocket.[8] Key positively charged residues, such as R119 and R227, are critical for interacting with the phosphate group of S1P and facilitating its movement through the transporter.[10] Functional analyses show that SPNS2's transport activity is not dependent on a proton or sodium/potassium gradient.[7] In addition to endogenous S1P and dihydro-S1P, SPNS2 can also transport S1P analogs like the phosphorylated form of FTY720 (fingolimod).[4][11]
Core Function: Regulation of S1P Signaling
The central function of SPNS2 is to export intracellularly synthesized S1P, enabling it to act as an extracellular signaling molecule. This process is fundamental to numerous downstream cellular responses.
2.1. S1P Synthesis and Export Pathway Intracellularly, sphingosine is phosphorylated by two isoenzymes, Sphingosine Kinase 1 (SphK1) and SphK2, to produce S1P.[4][8] SPNS2, located on the plasma membrane, then transports S1P out of the cell.[2][4] This exported S1P can then bind in an autocrine or paracrine fashion to its five specific S1P receptors (S1PR1-5) on target cells, initiating downstream signaling cascades.[3][4]
References
- 1. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Spinster homolog 2 in cancers, its functions and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spinster 2, a sphingosine-1-phosphate transporter, plays a critical role in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into functions of the sphingosine-1-phosphate transporter SPNS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spinster homolog 2 (SPNS2) deficiency drives endothelial cell senescence and vascular aging via promoting pyruvate metabolism mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPNS2 enables T cell egress from lymph nodes during an immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of Sphingosine-1-phosphate transport via human SPNS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spns2/S1P: it takes two to tango with inflammation and metabolic rewiring during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular basis of Spns2-facilitated sphingosine-1-phosphate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spns2 SPNS lysolipid transporter 2, sphingosine-1-phosphate [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
Spns2 as a Therapeutic Target in Autoimmune Disease: A Technical Guide
Introduction: The Critical Role of Spns2 in Immune Cell Trafficking
Spinster homolog 2 (Spns2) is a transmembrane protein belonging to the major facilitator superfamily of transporters.[1][2] Its primary function is to transport the bioactive signaling lipid, sphingosine-1-phosphate (S1P), out of cells.[2] This extracellular transport of S1P is a critical process in the regulation of the immune system. S1P acts as a chemoattractant, guiding the egress of lymphocytes, such as T cells and B cells, from primary and secondary lymphoid organs into the circulatory and lymphatic systems.[3][4] This process is mediated by the interaction of extracellular S1P with its G protein-coupled receptors, particularly S1P receptor 1 (S1PR1), on the surface of lymphocytes.[4]
The concentration gradient of S1P between lymphoid tissues (low S1P) and the blood/lymph (high S1P) is essential for proper immune cell trafficking.[4] Spns2, predominantly expressed on endothelial cells, is a key regulator of this gradient, particularly in the lymphatic system.[5][6] By exporting S1P into the lymph, Spns2 facilitates the exit of T cells from lymph nodes.[4][7] Dysregulation of this pathway, leading to inappropriate lymphocyte migration and accumulation in tissues, is a hallmark of many autoimmune diseases.[2][8] Consequently, targeting Spns2 to modulate S1P levels presents a promising therapeutic strategy for these conditions.[2][7] This guide provides an in-depth overview of Spns2 as a therapeutic target, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.
Quantitative Data on Spns2 Function and Inhibition
The functional importance of Spns2 in immune regulation has been extensively studied using knockout mouse models and small molecule inhibitors. The following tables summarize key quantitative findings from this research.
Table 1: Phenotypic Characterization of Spns2 Knockout (KO) Mice
| Parameter | Wild-Type (WT) Mice | Spns2 KO Mice | Percentage Change | Reference(s) |
| Peripheral Blood Lymphocytes | ||||
| Total Lymphocyte Count | Normal | ~50% decrease | ↓ ~50% | [9] |
| Thymus | ||||
| Mature Single-Positive T Cells | Normal | Significant increase | ↑ | [1][10] |
| Spleen & Bone Marrow | ||||
| Mature B Cells | Normal | Selective reduction | ↓ | [1][10] |
| S1P Levels | ||||
| Plasma S1P | Normal | ~40% decrease | ↓ ~40% | [11] |
| Lymph S1P | Normal | Nearly undetectable | ↓ ~100% | [9] |
Table 2: Efficacy of Spns2 Deletion in a Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
| Parameter | Wild-Type (WT) Mice | Spns2 KO Mice | Observation | Reference(s) |
| EAE Incidence | ~90% | <20% | Significant protection | [8] |
| Mean Maximal Clinical Score | ~3.5 | Markedly reduced | Reduced disease severity | [8] |
| CNS T Cell Infiltration | Present | Substantially reduced | Reduced inflammation | [4] |
Table 3: Effects of Pharmacological Spns2 Inhibition
| Inhibitor | Dosage/Model | Effect on Lymphocyte Counts | Effect on S1P Levels | Reference(s) |
| Lead Candidate Small Molecule | Daily administration in mice | ~60% reduction in T cells | ~25% decrease | [7][12] |
| SLR1012402 | 10 mg/kg in mice | Lower levels of circulating lymphocytes | Not specified | [13] |
| SLF80821178 (STB) | Dose-dependent in rodents | Maximal reduction of ~50% | Minimal impact on plasma or lymph S1P | [14][15] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the therapeutic targeting of Spns2.
Caption: The Spns2-S1P signaling pathway controlling lymphocyte egress.
Caption: Therapeutic mechanism of Spns2 inhibition in autoimmune disease.
Caption: Experimental workflow for evaluating Spns2 inhibitors.
Detailed Experimental Protocols
Generation and Analysis of Spns2 Knockout Mice
-
Gene Targeting: Spns2-null mouse lines, such as those carrying the Spns2tm1a(KOMP)Wtsi allele, are generated as part of large-scale consortiums like the International Knockout Mouse Consortium (IKMC).[1] This typically involves inserting a gene-trap cassette into an intron of the Spns2 gene in embryonic stem cells, followed by the generation of chimeric mice.[1]
-
Genotyping: Mice are genotyped using PCR analysis of tail DNA to distinguish between wild-type, heterozygous, and homozygous knockout animals.
-
Phenotypic Analysis: A comprehensive immunological phenotype is assessed. This includes:
-
Flow Cytometry: Single-cell suspensions are prepared from blood, thymus, spleen, lymph nodes, and bone marrow. Cells are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD4, CD8, B220, IgM) to quantify different lymphocyte populations.[1]
-
Immunohistochemistry: Tissues are sectioned and stained to visualize the localization of immune cells within the lymphoid organs.
-
Induction and Assessment of Experimental Autoimmune Encephalomyelitis (EAE)
-
Induction: EAE, a common model for multiple sclerosis, is induced in mice (e.g., C57BL/6 strain) by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) emulsified in Complete Freund's Adjuvant (CFA).[8] Mice also receive intraperitoneal injections of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of inflammatory cells into the central nervous system.
-
Clinical Scoring: Mice are monitored daily for clinical signs of disease, which are scored on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
Histology: At the end of the experiment, brains and spinal cords are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin - H&E) to assess the extent of inflammatory cell infiltration and demyelination.[8]
Bone Marrow Chimera Experiments
-
Purpose: To determine whether the immunological phenotype of Spns2 deficiency is due to its function in hematopoietic or non-hematopoietic (stromal) cells.[1][16]
-
Procedure:
-
Recipient mice (e.g., wild-type and Spns2 KO) are lethally irradiated to ablate their native hematopoietic system.
-
Bone marrow cells are harvested from donor mice (e.g., wild-type or Spns2 KO).
-
Recipient mice are reconstituted via intravenous injection of donor bone marrow cells.
-
After a period of reconstitution (e.g., 8 weeks), the immune cell populations in the chimeric mice are analyzed by flow cytometry.
-
-
Interpretation: Studies have shown that the phenotype is driven by Spns2 expression in non-hematopoietic cells, as wild-type bone marrow cannot rescue the lymphocyte trafficking defects in Spns2 KO recipients.[1][16]
S1P Export and Quantification Assays
-
Cell-Based S1P Export Assay:
-
A cell line (e.g., HEK293) is engineered to stably express sphingosine kinase 1 (SphK1).[17]
-
These cells are then transfected with a construct expressing the Spns2 transporter.
-
A fluorescent S1P precursor, NBD-sphingosine, is added to the cell culture medium.
-
The cells take up the precursor and convert it to fluorescent NBD-S1P.
-
The export of NBD-S1P into the medium, mediated by Spns2, is measured by detecting the fluorescence in the supernatant. This assay is used to screen for Spns2 inhibitors.[17]
-
-
Quantification of S1P in Biological Samples:
-
Blood plasma or lymph is collected from mice.
-
Lipids are extracted from the samples.
-
S1P levels are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[15]
-
Therapeutic Rationale and Advantages
Targeting Spns2 offers a distinct and potentially safer approach to modulating S1P signaling compared to existing therapies that directly target S1P receptors.
-
Spatially-Specific Action: Spns2 inhibition primarily affects the S1P gradient in the lymph, leading to a spatially-specific trapping of lymphocytes within lymph nodes.[7][12] This contrasts with S1P receptor modulators like Fingolimod (FTY720), which act systemically.
-
Improved Safety Profile: S1P receptors are expressed on various cell types, including cardiomyocytes. Direct agonism of S1PR1 can lead to cardiovascular side effects, such as bradycardia (a slow heart rate), particularly upon initiation of therapy.[15] Since Spns2 does not play a critical functional role in the cardiovascular system, its inhibition is expected to have a lower risk of such adverse effects.[7] Preclinical studies with Spns2 inhibitors have not shown the bradycardia associated with S1P receptor modulators.[14][15]
-
Validated Target: Genetic deletion of Spns2 in mice has consistently demonstrated protection in various models of autoimmune and inflammatory diseases, including EAE, colitis, and collagen-induced arthritis, providing strong validation for Spns2 as a therapeutic target.[8]
Conclusion and Future Directions
Spns2 is a pivotal regulator of the S1P signaling pathway, controlling the crucial process of lymphocyte egress from lymphoid organs. Its role in mediating immune cell trafficking makes it a highly attractive target for the treatment of autoimmune diseases. The therapeutic strategy of inhibiting Spns2 to sequester pathogenic lymphocytes in lymph nodes is supported by a wealth of preclinical data from genetic and pharmacological studies. This approach promises a more targeted immunomodulation with a potentially superior safety profile compared to direct S1P receptor modulators.
The development of potent and specific small molecule inhibitors of Spns2 is an active area of research.[7][13] Future work will focus on optimizing these compounds for clinical development, including comprehensive safety and efficacy studies. The translation of this promising preclinical research into effective therapies holds the potential to significantly improve the management of a wide range of debilitating autoimmune disorders.
References
- 1. The Role of Sphingosine-1-phosphate Transporter Spns2 in Immune System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. SPNS2 enables T cell egress from lymph nodes during an immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sphingosine-1-phosphate transporter Spns2 expressed on endothelial cells regulates lymphocyte trafficking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate receptor-targeted therapeutics in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 8. Spinster 2, a sphingosine-1-phosphate transporter, plays a critical role in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.sahmri.org.au [research.sahmri.org.au]
- 11. Mouse SPNS2 Functions as a Sphingosine-1-Phosphate Transporter in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. license.tov.med.nyu.edu [license.tov.med.nyu.edu]
- 13. Development of Spns2 inhibitors for the treatment of chronic kidney disease | Poster Board #510 - American Chemical Society [acs.digitellinc.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Avenues: A Technical Guide to Spns2-IN-1 Target Validation
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the target validation of Spns2-IN-1, a first-in-class inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for the validation of Spns2 as a therapeutic target.
Introduction: The Role of Spns2 in S1P Signaling
Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates a wide array of physiological processes, including lymphocyte trafficking, vascular development, and immune responses.[1] The biological activity of S1P is mediated through its interaction with five specific G protein-coupled receptors (S1P1-5). S1P is synthesized intracellularly and must be exported to the extracellular environment to engage its receptors. Spns2, a member of the major facilitator superfamily (MFS) of transporters, is a key protein responsible for this S1P export, particularly from endothelial cells.[1]
By controlling the extracellular S1P gradient, Spns2 plays a pivotal role in guiding lymphocytes from lymphoid organs into circulation. Dysregulation of S1P signaling is implicated in various autoimmune diseases, inflammatory conditions, and cancer.[1] Therefore, inhibition of Spns2 presents a compelling therapeutic strategy to modulate S1P signaling and ameliorate these pathological conditions.
Mechanism of Action of this compound
This compound (also known as 16d and SLF1081851) is a small molecule inhibitor designed to block the S1P transport function of Spns2. By binding to the transporter, this compound prevents the export of S1P from the cell, leading to a reduction in extracellular S1P concentrations.[1] This disruption of the S1P gradient effectively traps lymphocytes in the lymph nodes, preventing their migration to sites of inflammation. This mechanism of action has been validated through a series of in vitro and in vivo experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for Spns2 inhibitors from published studies.
| Inhibitor Name | Alias(es) | IC50 (HeLa Cells) | IC50 (HEK293 Cells) | Key Findings | Reference(s) |
| This compound | 16d, SLF1081851 | 1.93 µM | ~6 µM | First-in-class in vivo active Spns2 inhibitor. Demonstrates dose-dependent inhibition of S1P release. | [2] |
| SLF80821178 | - | 51 nM | Not Reported | A more potent, orally bioavailable Spns2 inhibitor. | [3] |
| SLB1122168 | - | 94 ± 6 nM | Not Reported | Potent inhibitor identified through structure-activity relationship studies. | [4] |
| Study Type | Animal Model | Compound | Dose | Key Pharmacodynamic Effect | Reference(s) |
| In Vivo | Mice | This compound (SLF1081851) | 20 mg/kg (i.p.) | Significant decrease in circulating lymphocyte counts. | [2] |
| In Vivo | Rats | This compound (SLF1081851) | Not specified | Significant decrease in circulating lymphocyte counts and plasma S1P. | [2] |
| In Vivo | Mice | SLF80821178 | 3, 10, and 30 mg/kg (i.p. and oral) | Dose-dependent decrease in circulating lymphocytes, with a maximal reduction of ~50%. | [3] |
Experimental Protocols
In Vitro S1P Export Assay (HeLa Cells)
This assay quantifies the ability of a test compound to inhibit the Spns2-mediated export of S1P from cultured cells.
Materials:
-
HeLa cells stably overexpressing mouse Spns2
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
G418 (selection antibiotic)
-
Test compound (e.g., this compound) dissolved in DMSO
-
4-deoxypyridoxine, sodium fluoride, and sodium vanadate (S1P degradation inhibitors)
-
LC-MS/MS system
Protocol:
-
Cell Culture: Culture HeLa-Spns2 cells in DMEM supplemented with 10% FBS and G418.
-
Cell Plating: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Wash cells with serum-free DMEM.
-
Add fresh serum-free DMEM containing the S1P degradation inhibitors (1 mM 4-deoxypyridoxine, 2 mM NaF, 0.2 mM Na3VO4).[1]
-
Add the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a DMSO vehicle control.
-
Incubate for the desired time (e.g., 4 hours).
-
-
Sample Collection: Collect the cell culture supernatant.
-
Sample Preparation for LC-MS/MS:
-
To 1.8 mL of media, add 2.5 pmoles of an internal standard (d7-S1P).
-
Precipitate protein by adding 0.2 mL of 100% trichloroacetic acid.
-
Centrifuge to pellet the precipitated protein.
-
Wash the pellet with cold water and then resuspend in 0.3 mL of LC-MS grade methanol.
-
Centrifuge again and transfer the supernatant to LC vials for analysis.[5]
-
-
LC-MS/MS Analysis: Quantify the S1P concentration in the supernatant using a validated LC-MS/MS method.[5]
-
Data Analysis: Calculate the percent inhibition of S1P export for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Lymphocyte Count Assay (Mice)
This assay assesses the in vivo efficacy of an Spns2 inhibitor by measuring its effect on circulating lymphocyte counts, a key pharmacodynamic marker of Spns2 inhibition.
Materials:
-
C57BL/6 mice
-
Test compound (e.g., this compound) formulated for in vivo administration (e.g., in a solution of 5% DMSO, 5% Tween 80, and 90% saline)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Automated hematology analyzer
Protocol:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Compound Administration: Administer the test compound to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group.
-
Blood Collection: At a specified time point post-administration (e.g., 4 hours), collect a small volume of blood (e.g., 20 µL) from each mouse via a standard method (e.g., tail vein or retro-orbital bleed) into EDTA-coated tubes.[6]
-
Lymphocyte Counting: Analyze the whole blood samples using an automated hematology analyzer to determine the absolute lymphocyte count.
-
Data Analysis: Compare the lymphocyte counts in the treated groups to the vehicle control group. Calculate the percent reduction in lymphocytes for each dose.
Visualizing the Core Concepts
S1P Signaling Pathway and Point of Inhibition
Caption: S1P is synthesized intracellularly, exported by Spns2, and binds to its receptors.
In Vitro S1P Export Assay Workflow
Caption: Workflow for determining the in vitro potency of Spns2 inhibitors.
In Vivo Target Validation Logic
Caption: Logical flow of the in vivo target validation for Spns2 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
The Dichotomous Role of Spinster Homolog 2 (Spns2) in Cancer Progression: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Spinster homolog 2 (Spns2) is a transmembrane protein identified as a specific transporter of the bioactive signaling lipid, sphingosine-1-phosphate (S1P). By controlling the efflux of intracellular S1P, Spns2 plays a critical role in establishing the S1P concentration gradient essential for a myriad of physiological processes. In the context of oncology, Spns2 emerges as a molecule of significant complexity, exhibiting a dichotomous role that is highly dependent on the specific cancer type, its stage, and the tumor microenvironment. Emerging evidence points to its function as both a promoter and a suppressor of tumorigenesis, influencing cancer cell proliferation, migration, invasion, and the host anti-tumor immune response. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental methodologies central to understanding the multifaceted role of Spns2 in cancer progression, with a focus on its potential as a therapeutic target.
Introduction: The Spns2-S1P Axis in Cancer Biology
Sphingosine-1-phosphate (S1P) is a pleiotropic signaling molecule that regulates critical cellular processes, including survival, proliferation, migration, angiogenesis, and immune cell trafficking.[1][2] S1P exerts most of its effects by binding to a family of five G protein-coupled receptors (S1PR1-5) on the cell surface.[1] Since S1P is synthesized intracellularly, its export into the extracellular space is a crucial regulatory step. Spns2, a member of the major facilitator superfamily of transporters, has been identified as a key, non-ATP-dependent transporter responsible for this S1P efflux.[3][4] This "inside-out" signaling mechanism establishes the S1P gradients necessary for receptor activation and downstream signal transduction.[1][5][6]
The role of the Spns2-S1P axis in cancer is not straightforward. The expression and function of Spns2 vary significantly across different malignancies, leading to conflicting reports of it acting as a tumor promoter in some contexts and a tumor suppressor in others.[4][7] This guide will dissect these contrasting roles and the signaling networks that underpin them.
The Dual Role of Spns2 in Cancer Progression
The functional outcome of Spns2 expression in cancer is highly context-dependent, presenting a significant challenge and opportunity in cancer research.
Pro-Tumorigenic and Pro-Metastatic Functions
In several cancers, elevated Spns2 expression is associated with a more aggressive phenotype and poorer patient outcomes.
-
Breast, Lung, Ovarian, and Pancreatic Cancers: High Spns2 expression has been positively correlated with poor overall survival in these malignancies.[8]
-
Hepatocellular Carcinoma (HCC): In the specific context of iron deficiency, Spns2 expression promotes HCC metastasis.[9]
-
Mechanism of Action: Overexpression of Spns2 in certain cancer cell lines enhances the export of S1P.[8] This elevated extracellular S1P can then activate S1PR1, leading to the stimulation of the pro-survival PI3K-AKT pathway. This signaling cascade can induce an epithelial-mesenchymal transition (EMT) and promote cancer stem cell-like properties, ultimately increasing cell migration and the potential for lung metastasis.[8] Furthermore, Spns2 can help orchestrate an immunosuppressive tumor microenvironment, and its inhibition has been shown to reactivate anti-tumor immune responses mediated by T cells and myeloid cells.[8]
Anti-Tumorigenic and Tumor-Suppressive Functions
Conversely, in other cancer types, Spns2 acts as a tumor suppressor, with its downregulation correlating with disease progression.
-
Non-Small Cell Lung Cancer (NSCLC): Ectopic expression of Spns2 in NSCLC cells was found to induce apoptosis and reduce cell migration.[10][11] Correspondingly, Spns2 mRNA levels are often reduced in advanced-stage lung cancer patients.[10][12]
-
Colorectal Cancer (CRC): Spns2 expression is frequently lower in advanced CRC stages and in liver metastases compared to early-stage adenomas.[3] The downregulation of Spns2 appears to promote EMT and metastasis, a process mediated through the activation of the AKT signaling pathway.[3]
-
Mechanism of Action: In these contexts, Spns2 can function as a tumor suppressor. For instance, in CRC, Spns2 expression can lead to the upregulation of the tumor suppressor PTEN, which in turn inactivates the pro-proliferative Akt pathway.[2][3] In NSCLC, Spns2 expression impairs pro-survival pathways mediated by GSK-3β and Stat3.[10]
Spns2-Mediated Signaling Pathways
Spns2 primarily exerts its influence on cancer progression by modulating the S1P/S1PR signaling axis, which then triggers a cascade of downstream intracellular pathways.
The Core S1P/S1PR Axis
The fundamental mechanism involves Spns2 transporting S1P out of the cell, where it can bind to S1P receptors on the same cell (autocrine signaling) or neighboring cells (paracrine signaling), including tumor, endothelial, and immune cells.[6]
Caption: Spns2-mediated "inside-out" signaling of S1P in cancer cells.
Key Downstream Pathways
The activation of S1P receptors can trigger several critical signaling pathways with diverse outcomes depending on the cellular context.
-
PI3K/Akt Pathway: This is a central pathway regulating cell survival, proliferation, and growth. In some cancers, Spns2-mediated S1P signaling activates this pathway, promoting tumorigenesis.[13] However, in CRC, Spns2 expression has been shown to suppress the PI3K/Akt pathway by upregulating PTEN.[3]
-
JAK/STAT3 Pathway: This pathway is crucial for cytokine signaling and is often implicated in tumor inflammation, survival, and metastasis.[14][15] In NSCLC, Spns2 expression was found to impair STAT3-mediated pro-survival signals.[10]
-
Epithelial-Mesenchymal Transition (EMT): EMT is a process where epithelial cells acquire mesenchymal characteristics, enhancing their motility and invasiveness.[16][17] Spns2's role in EMT is also dual: in some models, it promotes EMT via S1PR1-AKT signaling,[8] while in CRC, its downregulation is linked to the induction of EMT.[3]
Caption: Context-dependent downstream signaling of Spns2 in cancer.
Quantitative Analysis of Spns2 in Cancer
Quantitative data from various studies underscore the differential expression and functional impact of Spns2 across cancer types.
Table 1: Spns2 Expression Levels in Different Cancers
| Cancer Type | Tissue Context | Spns2 Expression Level | Reference |
| Non-Small Cell Lung Cancer | Advanced Stage vs. Normal Adjacent | Reduced | [10][12] |
| Colorectal Cancer | Advanced Stage vs. Early Adenoma | Lower | [3] |
| Colorectal Cancer | Liver Metastasis vs. Primary Tumor | Lower | [3] |
| Hepatocellular Carcinoma | Advanced HCC vs. Early HCC/Normal Liver | Lower | [18] |
| Breast, Lung, Ovarian | Tumors with Poor Survival | High | [8] |
Table 2: Functional Effects of Spns2 Modulation in Cancer Models
| Cancer Type | Experimental Model | Modulation of Spns2 | Observed Effect | Quantitative Finding | Reference |
| Colorectal Cancer | HCT116 Cells | Overexpression | Inhibition of Invasion | ~50% reduction in invaded cells | [3] |
| Colorectal Cancer | SW480 Cells | Knockdown | Promotion of Invasion | ~2-fold increase in invaded cells | [3] |
| Colorectal Cancer | Mouse Model (HCT116) | Overexpression | Reduced Lung Metastasis | Fewer metastatic nodules | [3] |
| Non-Small Cell Lung Cancer | A549/H1299 Cells | Knockdown | Enhanced Cell Migration | Significant increase in wound closure | [10] |
| Non-Small Cell Lung Cancer | A549 Cells | Knockdown | Increased Intracellular S1P | Significant increase vs. control | [12] |
| Various | HeLa Cells | Overexpression | Increased Extracellular S1P | Dose-dependent increase | [3] |
Key Experimental Methodologies
Reproducible and rigorous experimental protocols are essential for elucidating the role of Spns2. Below are detailed methodologies for key assays.
Caption: Experimental workflow for an in vivo lung metastasis assay.
Transwell Migration and Invasion Assay
This assay is used to quantify the migratory and invasive potential of cancer cells in vitro.[4][9][10][19]
-
1. Chamber Preparation:
-
For invasion assays, thaw Matrigel (e.g., BD Biosciences) on ice. Dilute to 1 mg/mL with cold, serum-free medium.
-
Add 50-100 µL of the diluted Matrigel to the upper chamber of a 24-well Transwell insert (typically 8 µm pore size).
-
Incubate at 37°C for at least 4-6 hours to allow the Matrigel to solidify. For migration assays, this coating step is omitted.
-
-
2. Cell Preparation:
-
Culture cells (e.g., Spns2-knockdown vs. control) to ~80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Harvest cells using trypsin and resuspend them in serum-free medium at a concentration of 1x10⁵ to 5x10⁵ cells/mL.
-
-
3. Assay Procedure:
-
Add 500-700 µL of complete medium (containing 10-20% FBS as a chemoattractant) to the lower wells of the 24-well plate.[19]
-
Seed 100-200 µL of the prepared cell suspension into the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 12-48 hours (time must be optimized for cell type).
-
-
4. Staining and Quantification:
-
After incubation, carefully remove the non-migrated/non-invaded cells from the top surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the bottom surface of the membrane with 4% paraformaldehyde or 70% ethanol for 10-20 minutes.[5]
-
Stain the fixed cells with 0.1% Crystal Violet for 20-30 minutes.[19]
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow inserts to air dry, then visualize and count the stained cells in several random fields of view using an inverted microscope.
-
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the mRNA expression level of Spns2 and other target genes.[6][11][20]
-
1. RNA Extraction:
-
Isolate total RNA from cultured cells or tissue samples using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, following the manufacturer's protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
2. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV, Invitrogen) with oligo(dT) and/or random hexamer primers.[20]
-
-
3. qPCR Reaction:
-
Prepare the qPCR reaction mix on ice. For a typical 20 µL reaction, combine: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Run the reaction in a qPCR instrument with a typical cycling program: 95°C for 10 min (activation), followed by 40 cycles of 95°C for 15 s (denaturation) and 60°C for 60 s (annealing/extension).[11]
-
-
4. Data Analysis:
-
Generate a melt curve at the end of the run to verify the specificity of the product.
-
Calculate the relative expression of the target gene (e.g., Spns2) using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).[20]
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins (e.g., Spns2, p-Akt, Akt, E-cadherin) in cell lysates.[7][8][21]
-
1. Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify it by centrifugation at ~14,000 x g for 15 min at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
2. SDS-PAGE and Transfer:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins based on size by running them on an SDS-polyacrylamide gel (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.
-
-
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a specific primary antibody (e.g., anti-Spns2, anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.
-
Normalize the protein of interest to a loading control like β-actin or GAPDH.
-
S1P Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying S1P levels in biological samples like cell culture media or plasma.[18][22][23][24]
-
1. Sample Preparation and Lipid Extraction:
-
Spike the sample (e.g., 50 µL of plasma or 200 µL of cell media) with a known amount of an internal standard (e.g., C17-S1P or d7-S1P).[22]
-
Perform lipid extraction using a solvent system, often a methanol/chloroform mixture under acidified conditions.[18]
-
Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for injection (e.g., methanol).
-
-
2. LC Separation:
-
Inject the sample into a high-performance liquid chromatography (HPLC) system.
-
Separate the lipids using a C18 reversed-phase column with a gradient elution program, typically involving solvents like water, methanol, and formic acid.[22]
-
-
3. MS/MS Detection:
-
The eluent from the LC is directed into a triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
The instrument is set to Multiple Reaction Monitoring (MRM) mode to specifically detect the transition of the S1P precursor ion to a characteristic product ion (e.g., m/z 380.3 → 264.2 for C18-S1P).[23]
-
-
4. Quantification:
-
Generate a standard curve using known concentrations of S1P.
-
Quantify the S1P in the sample by comparing the ratio of the endogenous S1P peak area to the internal standard peak area against the standard curve.
-
Spns2 as a Therapeutic Target
The context-dependent role of Spns2 makes it a compelling but challenging therapeutic target.
-
Spns2 Inhibition: In cancers where Spns2 is pro-tumorigenic (e.g., certain breast cancers, melanoma), inhibiting its function could be a viable strategy.[19] Spns2 inhibitors can disrupt the tumor microenvironment by reducing extracellular S1P levels, thereby impairing tumor growth, angiogenesis, and metastasis.[19] Furthermore, blocking Spns2 may enhance the efficacy of chemo- and immunotherapies.[8][19]
-
Spns2 Activation/Restoration: In cancers where Spns2 is a tumor suppressor (e.g., CRC, NSCLC), strategies to restore its expression or function could be beneficial. This might involve epigenetic drugs to reverse promoter methylation or gene therapies, though these approaches are still highly experimental.
Conclusion
Spns2 stands at a critical junction in cancer biology, acting as a key regulator of the potent S1P signaling axis. Its role is not universal but is instead a nuanced function of the specific tumor biology and microenvironment. This duality, acting as both a promoter and suppressor of cancer progression, highlights the necessity for a deep, context-specific understanding before therapeutic strategies can be effectively designed. For researchers and drug developers, the challenge lies in identifying the specific cancers and patient populations that would benefit from either inhibiting or augmenting Spns2 activity. The continued development of precise experimental models and potent, selective modulators of Spns2 will be paramount in translating our understanding of this complex transporter into novel and effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. SPNS2 Downregulation Induces EMT and Promotes Colorectal Cancer Metastasis via Activating AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPNS2 Downregulation Induces EMT and Promotes Colorectal Cancer Metastasis via Activating AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 5. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. clyte.tech [clyte.tech]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 9. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 10. researchgate.net [researchgate.net]
- 11. mcgill.ca [mcgill.ca]
- 12. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. Transwell migration and invasion assays [bio-protocol.org]
- 20. elearning.unite.it [elearning.unite.it]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. mdpi.com [mdpi.com]
- 23. Measurement of the Spatial Distribution of S1P in Small Quantities of Tissues: Development and Application of a Highly Sensitive LC-MS/MS Method Combined with Laser Microdissection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Spns2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinster homolog 2 (Spns2) is a transporter protein responsible for the export of sphingosine-1-phosphate (S1P), a critical signaling lipid that regulates a multitude of physiological processes, including immune cell trafficking, vascular development, and auditory function.[1] Inhibition of Spns2 presents a promising therapeutic strategy for various autoimmune and inflammatory diseases by modulating S1P gradients.[1][2] This document provides detailed application notes and protocols for the in vivo administration of Spns2 inhibitors, with a focus on Spns2-IN-1 (also referred to by its research code SLF1081851) and a related compound, SLF80821178, to guide researchers in their preclinical studies.
This compound and Related Inhibitors
This compound (SLF1081851) is a first-generation inhibitor of Spns2 that has been demonstrated to be active in vivo.[3][4][5] It effectively reduces circulating lymphocytes, a key pharmacodynamic marker of Spns2 inhibition.[3][4] A subsequent, more potent and orally bioavailable inhibitor, SLF80821178, has also been developed.[6][7] These compounds serve as valuable tools for investigating the biological functions of Spns2 and for the preclinical assessment of Spns2 inhibition as a therapeutic approach.
Quantitative Data Summary
The following tables summarize the quantitative data for the in vivo administration of Spns2 inhibitors based on published studies.
Table 1: In Vivo Administration of Spns2 Inhibitor SLF1081851
| Parameter | Details | Reference |
| Animal Model | Mice (C57BL/6j strain), Rats | [3][6] |
| Administration Route | Intraperitoneal (IP) Injection | [4][5] |
| Dosage | 5, 10, or 20 mg/kg | [4] |
| Vehicle | 5% hydroxypropyl-β-cyclodextrin | [8] |
| Frequency | Once daily | [8] |
| Pharmacodynamic Effect | Significant decrease in circulating lymphocytes and plasma S1P | [3][4] |
| Time to Effect | 4 hours post-administration | [4][5] |
Table 2: In Vivo Administration of Spns2 Inhibitor SLF80821178 (11i)
| Parameter | Details | Reference |
| Animal Model | Mice (C57BL/6j strain) | [6] |
| Administration Route | Intraperitoneal (IP) Injection, Oral Gavage (PO) | [6] |
| Dosage (IP) | 3, 10, and 30 mg/kg | [6] |
| Dosage (PO) | 10, 30, and 100 mg/kg | [6] |
| Vehicle | 36.1% PEG400/9.1% ethanol/4.6% solutol/50% H₂O | [6] |
| Pharmacodynamic Effect | Dose-dependent decrease in circulating lymphocytes (up to ~50%) | [6][7] |
| Time to Effect | 4 hours (PO) to 6 hours (IP) post-administration | [6] |
Signaling Pathway
The inhibition of Spns2 disrupts the normal trafficking of lymphocytes from lymphoid organs. Spns2, located on lymphatic endothelial cells, transports S1P into the lymph, creating a concentration gradient that guides lymphocytes expressing the S1P receptor 1 (S1P1) to exit the lymph nodes and enter circulation. By blocking Spns2, this compound reduces the S1P concentration in the lymph, leading to the retention of lymphocytes within the lymph nodes and a subsequent decrease in circulating lymphocytes (lymphopenia).
Caption: S1P signaling pathway and the mechanism of Spns2 inhibition.
Experimental Protocols
Protocol 1: Preparation of this compound (SLF1081851) Dosing Solution
Materials:
-
This compound (SLF1081851) powder
-
Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Sterile water for injection
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound and HPBCD based on the desired concentration and final volume. For a 10 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, a 2.5 mg/mL solution is needed.
-
Prepare a 5% (w/v) solution of HPBCD in sterile water. For example, to make 10 mL of vehicle, dissolve 0.5 g of HPBCD in 10 mL of sterile water.
-
Gently warm the HPBCD solution while stirring to ensure complete dissolution.
-
Slowly add the pre-weighed this compound powder to the vehicle while continuously stirring.
-
If necessary, sonicate the mixture to aid in dissolution.
-
Once the inhibitor is fully dissolved, sterile filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the dosing solution at 4°C for short-term use. It is recommended to prepare fresh solutions for each experiment.
Protocol 2: Preparation of SLF80821178 Dosing Solution
Materials:
-
SLF80821178 powder
-
Polyethylene glycol 400 (PEG400)
-
Ethanol (200 proof)
-
Solutol HS 15
-
Sterile water for injection
-
Sterile vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare the vehicle by mixing the components in the following ratio: 36.1% PEG400, 9.1% ethanol, 4.6% Solutol, and 50% sterile water.
-
First, mix the PEG400, ethanol, and Solutol.
-
Add the pre-weighed SLF80821178 powder to this organic mixture and vortex until dissolved.
-
Slowly add the sterile water to the mixture while vortexing to create a clear solution.
-
The final solution can be stored at 4°C.
Protocol 3: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared dosing solution
-
Syringes (e.g., 1 mL)
-
Needles (e.g., 27-30 gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Weigh the mouse to determine the correct volume of dosing solution to administer.
-
Restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse slightly so its head is pointing downwards.
-
Wipe the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing any internal organs.
-
Slowly inject the calculated volume of the dosing solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 4: Oral Gavage (PO) in Mice
Materials:
-
Prepared dosing solution
-
Syringes
-
Flexible plastic or stainless steel gavage needles (e.g., 20-22 gauge)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of dosing solution.
-
Firmly restrain the mouse, ensuring its head and body are in a straight line.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass into the esophagus with minimal resistance. If resistance is met, withdraw and reposition.
-
Slowly administer the dosing solution.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Observe the mouse for any signs of distress or improper dosing (e.g., fluid coming from the nose).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study using a Spns2 inhibitor.
Caption: A generalized experimental workflow for in vivo studies.
Conclusion
The in vivo administration of Spns2 inhibitors like this compound is a valuable approach for studying the physiological roles of the S1P pathway and for the preclinical evaluation of novel therapeutics for inflammatory and autoimmune diseases. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute their in vivo studies effectively. Adherence to proper animal handling and experimental procedures is crucial for obtaining reliable and reproducible results.
References
- 1. A novel method for oral delivery of drug compounds to the neonatal SMNΔ7 mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Screening of Spns2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to identify and characterize inhibitors of the Sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). Targeting Spns2 is a promising therapeutic strategy for various chronic inflammatory and autoimmune diseases.[1][2][3]
Introduction to Spns2 and its Role in S1P Signaling
Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates a multitude of cellular processes, including immune cell trafficking, angiogenesis, and endothelial barrier function.[4][5][6] S1P is synthesized intracellularly from sphingosine by sphingosine kinases (SphK1 and SphK2).[4] To exert its signaling function in an "outside-in" manner, S1P must be transported out of the cell, a process mediated by specific transporters, most notably Spns2.[1][7] Extracellular S1P then binds to a family of five G protein-coupled receptors (S1P₁₋₅) on the surface of target cells to initiate downstream signaling cascades.[4][5]
The trafficking of lymphocytes from secondary lymphoid organs is particularly dependent on an S1P gradient between the tissue and the circulatory fluids (lymph and blood).[2][7] Spns2 plays a crucial role in establishing this gradient by exporting S1P into the lymph.[2][3] Inhibition of Spns2 disrupts this gradient, leading to the sequestration of lymphocytes within the lymph nodes and a reduction of circulating lymphocytes.[2][5] This mechanism of action makes Spns2 an attractive therapeutic target for autoimmune diseases such as multiple sclerosis and ulcerative colitis, potentially offering a more targeted approach with an improved safety profile compared to direct S1P receptor modulators.[3][8]
Principle of the Spns2 Inhibition Assay
The most common cell-based assay for screening Spns2 inhibitors is a functional, phenotypic assay that measures the amount of S1P exported from cells. The fundamental principle is that the concentration of S1P in the extracellular medium is directly proportional to the activity of the Spns2 transporter. Therefore, in the presence of an Spns2 inhibitor, the amount of exported S1P will decrease. The level of S1P in the culture medium is inversely proportional to the concentration and potency of the inhibitor.[1][4]
This assay can be performed using cell lines that endogenously express Spns2, such as the human monocytic leukemia cell lines U-937 and THP-1, or by using engineered cell lines, such as HeLa or CHO cells, that are transfected to overexpress Spns2.[1][7][9] The quantification of the exported S1P is typically achieved with high sensitivity and specificity using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4][7]
Spns2 Signaling and Assay Workflow
The following diagrams illustrate the key signaling pathway and the general experimental workflow for the Spns2 inhibitor screening assay.
References
- 1. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 3. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spns2-IN-1 Dosing and Pharmacokinetics in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and pharmacokinetic properties of Spns2 inhibitors in rat models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and metabolic profile of this class of compounds.
Introduction
Spinster homolog 2 (Spns2) is a transporter protein responsible for the export of sphingosine-1-phosphate (S1P), a critical signaling lipid involved in various physiological processes, most notably lymphocyte trafficking. By inhibiting Spns2, the S1P gradient between lymphoid tissues and circulatory fluids is disrupted, leading to the sequestration of lymphocytes within the lymph nodes. This mechanism of action makes Spns2 inhibitors a promising therapeutic strategy for autoimmune diseases and other inflammatory conditions. This document details the pharmacokinetic profiles of two prominent Spns2 inhibitors, SLF1081851 and SLB1122168, in rats and provides standardized protocols for in vivo studies.
Pharmacokinetic Profiles of Spns2 Inhibitors in Rats
The following tables summarize the pharmacokinetic parameters of SLF1081851 (also known as 16d) and SLB1122168 (also known as 33p) following intraperitoneal administration in rats.
Table 1: Pharmacokinetic Parameters of SLF1081851 in Sprague-Dawley Rats [1][2]
| Parameter | Value | Conditions |
| Dose | 10 mg/kg | Single intraperitoneal (IP) injection |
| Animal Model | 4-week-old male Sprague-Dawley rats | n=4 |
| Cmax | 5 µM | Maximum plasma concentration |
| Tmax | 2 hours | Time to reach maximum plasma concentration |
| Plasma Concentration | ≥ 2 µM for at least 24 hours | Sustained plasma levels |
| Half-life (t½) | > 8 hours | Elimination half-life |
| Pharmacodynamic Effect | ~25% decrease in circulating lymphocytes at 4 hours | Biomarker of target engagement |
Table 2: Pharmacokinetic Parameters of SLB1122168 in Rats [3]
| Parameter | Value | Conditions |
| Dose | 10 mg/kg | Single intraperitoneal (IP) injection |
| Animal Model | Rats (strain and age not specified) | - |
| Cmax | 4 µM | Maximum plasma concentration |
| Tmax | 2 hours | Time to reach maximum plasma concentration |
| Plasma Concentration | ≥ 1 µM for 24 hours | Sustained plasma levels |
| Half-life (t½) | 8 hours | Elimination half-life |
| Pharmacodynamic Effect | Dose-dependent decrease in circulating lymphocytes | Biomarker of target engagement |
Experimental Protocols
In Vivo Dosing and Blood Sampling in Rats
This protocol outlines the procedure for intraperitoneal administration of a Spns2 inhibitor to rats and subsequent blood collection for pharmacokinetic and pharmacodynamic analysis.
Materials:
-
Spns2 inhibitor (e.g., SLF1081851)
-
Dosing vehicle (e.g., 50% PEG300 in saline)[4]
-
Sterile syringes and needles (23-25 gauge)
-
Sprague-Dawley rats (male, 4 weeks old)
-
Animal restrainer
-
Antiseptic solution (e.g., 70% ethanol)
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Hematology analyzer
-
Centrifuge
Procedure:
-
Animal Acclimatization: Allow rats to acclimatize to the facility for at least one week before the experiment.
-
Dosing Solution Preparation: Prepare the dosing solution by dissolving the Spns2 inhibitor in the chosen vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 250g rat with a 2.5 ml injection volume, the concentration would be 1 mg/ml). Ensure the solution is sterile.
-
Intraperitoneal (IP) Injection:
-
Weigh the rat to determine the exact volume of dosing solution to be administered. The maximum recommended IP injection volume for rats is 10 ml/kg.
-
Restrain the rat securely, tilting the head downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Disinfect the injection site with an antiseptic solution.
-
Insert a 23-25 gauge needle at a 30-40° angle into the peritoneal cavity.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the dosing solution slowly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
-
Blood Collection:
-
At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood samples (approximately 0.2-0.3 ml per sample) from the tail vein or saphenous vein.
-
For each sample, a portion should be used immediately for lymphocyte counting, and the remainder should be collected in EDTA tubes for plasma preparation.
-
-
Pharmacodynamic Analysis (Lymphocyte Counting):
-
Use a hematology analyzer to determine the absolute lymphocyte count from a small volume of fresh whole blood.
-
-
Pharmacokinetic Analysis (Plasma Preparation):
-
Centrifuge the blood samples in EDTA tubes at a specified speed and duration (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until LC-MS/MS analysis.
-
Quantification of Spns2 Inhibitor in Rat Plasma by LC-MS/MS
This protocol provides a general framework for the development of an LC-MS/MS method for quantifying a Spns2 inhibitor in rat plasma. Method optimization and validation are crucial for accurate results.
Materials:
-
Rat plasma samples
-
Spns2 inhibitor analytical standard
-
Internal standard (IS), preferably a stable isotope-labeled version of the analyte
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of internal standard solution.
-
Add 600 µL of cold acetonitrile to precipitate the proteins.[5]
-
Vortex for 3 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.2-0.4 mL/min.
-
Gradient: Develop a gradient to ensure separation of the analyte from matrix components.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor ion > product ion) and collision energies for both the analyte and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the Spns2 inhibitor concentration in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]
Application of Spns2-IN-1 in Immunology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Spns2-IN-1, a known inhibitor of the spinster homolog 2 (Spns2) transporter, in immunology research. These guidelines are intended to assist researchers in designing and executing experiments to investigate the role of the Sphingosine-1-Phosphate (S1P) signaling pathway in various immunological processes.
Application Notes
Spns2 is a recently identified transporter of the bioactive lipid mediator, sphingosine-1-phosphate (S1P).[1] S1P plays a pivotal role in regulating lymphocyte trafficking, particularly the egress of T and B cells from secondary lymphoid organs into the lymphatic and blood circulation.[2][3][4] The concentration gradient of S1P between lymphoid tissues and the circulatory system is critical for this process. Spns2, expressed primarily on endothelial cells, is a key contributor to the S1P levels in the lymph.[5]
This compound (also known as SLF1081851 or 16d) is a small molecule inhibitor of Spns2. By blocking Spns2-mediated S1P transport, this compound effectively reduces the extracellular S1P concentration, thereby disrupting the S1P gradient necessary for lymphocyte egress. This leads to the sequestration of lymphocytes within the lymph nodes and a reduction in circulating lymphocytes (lymphopenia).[6][7][8][9]
The ability of this compound to modulate lymphocyte trafficking makes it a valuable tool for studying the role of S1P signaling in various immune responses and a potential therapeutic agent for autoimmune and inflammatory diseases. Preclinical studies have demonstrated the efficacy of Spns2 inhibition in animal models of multiple sclerosis (Experimental Autoimmune Encephalomyelitis), rheumatoid arthritis (Collagen-Induced Arthritis), and inflammatory bowel disease.[6]
Data Presentation: Quantitative Data for Spns2 Inhibitors
The following table summarizes the in vitro potency of this compound and other relevant inhibitors.
| Compound Name | Synonym(s) | Assay System | IC50 | Reference(s) |
| This compound | SLF1081851, 16d | S1P release from mouse Spns2-expressing HeLa cells | 1.93 µM | [6][8][9] |
| This compound | SLF1081851, 16d | S1P release from U-937 monocytic leukemia cells | ~1 µM | [10] |
| SLF80821178 | 11i | S1P release from Spns2-expressing HeLa cells | 51 ± 3 nM | [11][12] |
| SLB1122168 | 33p | S1P release from Spns2-expressing HeLa cells | 94 ± 6 nM | [8][13] |
| 16d | This compound, SLF1081851 | S1P export from human Spns2-expressing HEK293 cells | ~6 µM | [14] |
| 7b | N/A | S1P release from Spns2-expressing HeLa cells | 1.4 ± 0.3 µM | [15] |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the immunological effects of this compound.
In Vitro Spns2 Inhibition Assay
This protocol is adapted from methods used to characterize Spns2 inhibitors.[6][16]
Objective: To determine the in vitro potency of this compound by measuring its ability to inhibit S1P release from cells overexpressing Spns2.
Materials:
-
HeLa cells (or other suitable cell line with low endogenous S1P transport)
-
Mammalian expression vector encoding mouse or human Spns2
-
Transfection reagent
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (and other test compounds)
-
S1P lyase and phosphatase inhibitors (e.g., 4-deoxypyridoxine, sodium fluoride, sodium vanadate)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
LC-MS/MS system for S1P quantification
Procedure:
-
Cell Transfection:
-
Seed HeLa cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Transfect cells with the Spns2 expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
As a negative control, transfect cells with an empty vector or a vector encoding a transport-dead mutant of Spns2 (e.g., Spns2R200S).[16]
-
Allow cells to express the transporter for 24-48 hours.
-
-
Inhibition Assay:
-
After the expression period, wash the cells with serum-free medium.
-
Pre-incubate the cells for 30 minutes in serum-free medium containing S1P metabolism inhibitors and 0.1% fatty acid-free BSA.
-
Add this compound at various concentrations to the medium. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a defined period (e.g., 18 hours) at 37°C in a CO2 incubator.[16]
-
-
S1P Quantification:
-
Collect the extracellular medium from each well.
-
Extract S1P from the medium using a suitable method (e.g., liquid-liquid extraction).
-
Quantify the amount of S1P in the extracts using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of S1P release for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Models of Autoimmune Disease
This protocol provides a general framework for inducing EAE in mice to model multiple sclerosis.[17][18]
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle for this compound
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
On day 0 and day 2, administer PTX intraperitoneally.
-
-
Treatment:
-
Begin treatment with this compound or vehicle at the desired time point (e.g., prophylactically from day 0 or therapeutically after disease onset). Administer the compound daily via a suitable route (e.g., oral gavage or intraperitoneal injection).
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Endpoint Analysis:
-
At the end of the experiment, euthanize the mice and collect tissues (e.g., spinal cord, brain) for histological analysis of inflammation and demyelination.
-
Isolate lymphocytes from the central nervous system, spleen, and lymph nodes for flow cytometric analysis of immune cell populations.[19]
-
This protocol outlines the induction of CIA in mice, a model for rheumatoid arthritis.[20][21][22][23][24]
Objective: To assess the effect of this compound on the development and severity of autoimmune arthritis.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound
Procedure:
-
CIA Induction:
-
On day 0, immunize mice intradermally at the base of the tail with an emulsion of type II collagen in CFA.
-
On day 21, administer a booster immunization with an emulsion of type II collagen in IFA.
-
-
Treatment:
-
Administer this compound or vehicle daily, starting either before the onset of arthritis (prophylactic) or after the first signs of disease (therapeutic).
-
-
Arthritis Scoring:
-
Monitor the mice regularly for the onset and severity of arthritis. Score each paw on a scale of 0 to 4:
-
0: No evidence of erythema or swelling
-
1: Erythema and mild swelling confined to the tarsals or ankle joint
-
2: Erythema and mild swelling extending from the ankle to the tarsals
-
3: Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4: Erythema and severe swelling encompassing the ankle, foot, and digits
-
-
The maximum score per mouse is 16.
-
-
Endpoint Analysis:
-
At the end of the study, collect paws for histological assessment of joint inflammation, cartilage destruction, and bone erosion.
-
Measure serum levels of anti-collagen antibodies and inflammatory cytokines.
-
This protocol describes the induction of acute colitis in mice, a model for inflammatory bowel disease.[25][26][27][28][29]
Objective: To investigate the impact of this compound on intestinal inflammation.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Dextran sodium sulfate (DSS; 36-50 kDa)
-
This compound
-
Vehicle for this compound
Procedure:
-
Colitis Induction:
-
Administer 2-3% (w/v) DSS in the drinking water for 5-7 days. Provide fresh DSS solution every 2-3 days.
-
-
Treatment:
-
Treat mice with this compound or vehicle daily, starting concurrently with DSS administration or after the induction period.
-
-
Disease Activity Index (DAI) Scoring:
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool. Calculate the DAI based on these parameters.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect the colon.
-
Measure colon length (a shorter colon indicates more severe inflammation).
-
Perform histological analysis of colon sections to assess tissue damage, ulceration, and immune cell infiltration.
-
Measure levels of inflammatory cytokines in colon tissue homogenates.
-
Visualizations
Signaling Pathway of Spns2-Mediated S1P Transport and Lymphocyte Egress
Caption: Spns2-mediated S1P transport and its role in lymphocyte egress.
Experimental Workflow for In Vitro Spns2 Inhibition Assay
Caption: Workflow for determining the IC50 of Spns2 inhibitors in vitro.
References
- 1. The Role of Sphingosine-1-phosphate Transporter Spns2 in Immune System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - The sphingosine-1-phosphate transporter Spns2 expressed on endothelial cells regulates lymphocyte trafficking in mice [jci.org]
- 3. S1P Sphingosine-1-phosphate Pathway [immunologypathways.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. miltenyibiotec.com [miltenyibiotec.com]
- 20. chondrex.com [chondrex.com]
- 21. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. resources.amsbio.com [resources.amsbio.com]
- 23. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 24. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 25. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 26. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. yeasenbio.com [yeasenbio.com]
- 28. yeasenbio.com [yeasenbio.com]
- 29. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Spns2 Inhibitors in the Experimental Autoimmune Encephalomyelitis (EAE) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS).[1][2] EAE mimics many of the key pathological features of MS, including inflammation, demyelination, axonal damage, and gliosis, making it an invaluable tool for studying disease pathogenesis and for the preclinical evaluation of novel therapeutic agents.[3] The disease is typically induced in susceptible animal strains by immunization with myelin-derived antigens, which triggers an autoimmune response against the myelin sheath of neurons.[1]
A critical step in the pathogenesis of EAE is the infiltration of autoreactive lymphocytes, particularly T helper 1 (Th1) and T helper 17 (Th17) cells, from the periphery into the CNS. This process is dependent on a chemotactic gradient of sphingosine-1-phosphate (S1P), a bioactive lipid mediator. The egress of lymphocytes from secondary lymphoid organs is regulated by the S1P transporter Spinster homolog 2 (Spns2).[4][5][6] Spns2, expressed on endothelial cells, is responsible for transporting S1P into the lymph, thereby guiding T cell exit from lymph nodes.[6][7]
Genetic deletion of Spns2 has been shown to be protective in the EAE model, a finding that correlates with reduced T cell infiltration into the CNS.[4][5] This has led to the development of small molecule inhibitors of Spns2 as a promising therapeutic strategy for autoimmune diseases like MS.[7][8] These inhibitors aim to achieve a spatially specific modulation of S1P signaling, sequestering activated T cells in the lymph nodes and preventing their entry into the CNS, thus mitigating the inflammatory cascade that drives EAE pathology.[4][7]
These application notes provide a comprehensive overview of the EAE model in the context of evaluating Spns2 inhibitors, including detailed experimental protocols and a summary of the expected outcomes based on preclinical studies.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of Spns2 inhibition in the EAE model.
Table 1: Effect of Prophylactic Spns2 Inhibitor (SLF80821178) Treatment on EAE Clinical Scores
| Treatment Group | Peak Clinical Score (Mean ± SEM) | Chronic Clinical Score (Mean ± SEM) |
| Vehicle | 3.5 ± 0.5 | 3.0 ± 0.5 |
| SLF80821178 (10 mg/kg/day, p.o.) | 2.0 ± 0.4 | 1.5 ± 0.3 |
| SLF80821178 (30 mg/kg/day, p.o.) | 1.0 ± 0.3 | 0.5 ± 0.2 |
*p < 0.05, **p < 0.01 compared to vehicle. Data adapted from studies on prophylactic oral administration starting at day 10 post-immunization.[9]
Table 2: Effect of Spns2 Deletion on Immune Cell Infiltration into the Central Nervous System (CNS) in EAE
| Cell Type | Control Mice (Cells per CNS ± SEM) | Spns2-deficient Mice (Cells per CNS ± SEM) |
| Total CD4+ T cells | 1.5 x 10^5 ± 0.3 x 10^5 | 0.5 x 10^5 ± 0.1 x 10^5 |
| IFN-γ+ CD4+ T cells (Th1) | 0.8 x 10^5 ± 0.2 x 10^5 | 0.2 x 10^5 ± 0.05 x 10^5 |
| IL-17A+ CD4+ T cells (Th17) | 0.5 x 10^5 ± 0.1 x 10^5 | 0.1 x 10^5 ± 0.03 x 10^5** |
| FoxP3+ CD4+ T cells (Tregs) | 0.2 x 10^5 ± 0.05 x 10^5 | 0.1 x 10^5 ± 0.02 x 10^5* |
*p < 0.05, **p < 0.01 compared to control. Data is based on studies with genetic deletion of Spns2 and is expected to be mimicked by pharmacological inhibition.[4][6]
Experimental Protocols
Protocol 1: Induction of Chronic EAE in C57BL/6 Mice
This protocol describes the induction of a chronic EAE model in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles (27G and 30G)
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
On the day of immunization (Day 0), prepare the emulsion by mixing MOG35-55 peptide with CFA to a final concentration of 2 mg/mL MOG35-55.
-
Emulsify the mixture by drawing it up and down through a syringe or using a mechanical homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously (s.c.) at two sites on the flank of each mouse (total of 200 µL per mouse).
-
Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Weigh the mice daily as weight loss is an early indicator of disease.
-
Score the mice based on the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
-
Protocol 2: Administration of Spns2 Inhibitors
This protocol outlines the prophylactic and therapeutic administration of a Spns2 inhibitor in the EAE model.
Materials:
-
Spns2 inhibitor (e.g., SLF80821178)
-
Vehicle for inhibitor solubilization (e.g., as described in the original study[9])
-
Oral gavage needles
Procedure:
A. Prophylactic Treatment:
-
Initiate treatment before the expected onset of clinical signs, typically around day 7-10 post-immunization.
-
Prepare the Spns2 inhibitor in the appropriate vehicle at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg).
-
Administer the inhibitor or vehicle control to the mice daily via oral gavage.
-
Continue daily treatment throughout the course of the experiment (e.g., up to day 28 post-immunization).
-
Monitor and score the mice daily as described in Protocol 1.
B. Therapeutic Treatment:
-
Allow the mice to develop clinical signs of EAE.
-
Initiate treatment when mice reach a predetermined clinical score (e.g., a score of 1 or 2).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the Spns2 inhibitor or vehicle control daily via oral gavage.
-
Continue daily treatment and monitoring for the remainder of the study.
Protocol 3: Analysis of CNS Infiltrating Immune Cells
This protocol describes the isolation and analysis of immune cells from the brain and spinal cord of EAE mice.
Materials:
-
EAE mice (at a defined time point, e.g., peak of disease)
-
Perfusion buffer (e.g., ice-cold PBS)
-
Digestion buffer (e.g., collagenase/DNase in RPMI)
-
Percoll gradient solutions (e.g., 30% and 70%)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-IFN-γ, anti-IL-17A, anti-FoxP3)
-
Cell stimulation reagents (e.g., PMA, ionomycin, brefeldin A)
-
Flow cytometer
Procedure:
-
Tissue Harvest:
-
Deeply anesthetize the mice and perfuse transcardially with ice-cold PBS to remove circulating blood cells from the CNS.
-
Dissect the brain and spinal cord and place them in ice-cold media.
-
-
Cell Isolation:
-
Mechanically dissociate the CNS tissue and incubate in digestion buffer.
-
Filter the cell suspension through a cell strainer to obtain a single-cell suspension.
-
Isolate mononuclear cells by density gradient centrifugation using a Percoll gradient.
-
-
Flow Cytometry:
-
For intracellular cytokine staining, restimulate the isolated cells with PMA, ionomycin, and brefeldin A for 4-6 hours.
-
Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD4).
-
Fix and permeabilize the cells, followed by staining with antibodies against intracellular markers (e.g., IFN-γ, IL-17A, FoxP3).
-
Acquire the data on a flow cytometer and analyze the cell populations.
-
Visualizations
Caption: Spns2 signaling pathway in T cell egress and its inhibition.
Caption: Experimental workflow for EAE induction and Spns2 inhibitor evaluation.
References
- 1. Profiling Blood-Based Neural Biomarkers and Cytokines in Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis Using Single-Molecule Array Technology [mdpi.com]
- 2. Regulation of IL-10 and IL-17 mediated experimental autoimmune encephalomyelitis by S-nitrosoglutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IFN-γ and IL-17 production in Experimental Autoimmune Encephalomyelitis depends on local APC•T cell complement production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPNS2 enables T cell egress from lymph nodes during an immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 8. Impact of Siponimod on Enteric and Central Nervous System Pathology in Late-Stage Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms regulating regional localization of inflammation during CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Spns2-IN-1 to Investigate Lymphocyte Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte migration is a tightly regulated process essential for immune surveillance and response. A key regulator of this process is the sphingosine-1-phosphate (S1P) signaling pathway.[1][2][3] The S1P concentration gradient between lymphoid organs and circulatory fluids guides the egress of lymphocytes.[2][4][5] Spinster homolog 2 (Spns2), a major facilitator superfamily transporter, plays a critical role in establishing this gradient by exporting S1P from endothelial cells into the lymph.[4][6][7][8][9] Consequently, Spns2 has emerged as a promising therapeutic target for modulating immune responses in autoimmune diseases and other inflammatory conditions.[8][10][11]
Spns2-IN-1 is a potent and selective small molecule inhibitor of Spns2. By blocking the S1P transport function of Spns2, this compound disrupts the S1P gradient, leading to the sequestration of lymphocytes within lymphoid organs and a reduction of circulating lymphocytes.[8][12] This makes this compound a valuable tool for studying the dynamics of lymphocyte migration and for the preclinical evaluation of therapeutic strategies targeting this pathway.
These application notes provide a comprehensive guide for utilizing this compound in both in vitro and in vivo models to study lymphocyte migration.
Mechanism of Action: The S1P/Spns2 Axis in Lymphocyte Egress
Lymphocyte egress from lymph nodes is dependent on the S1P receptor 1 (S1PR1) expressed on the surface of lymphocytes.[1][11][13] Lymphocytes are guided by the high concentration of S1P in the lymph and blood compared to the low concentration within the lymph node parenchyma.[2][4][14] Spns2, located on lymphatic endothelial cells, is the primary transporter of S1P into the lymph, thus creating the necessary chemoattractant gradient for lymphocyte exit.[4][6][11]
This compound directly inhibits the S1P transport activity of Spns2. This inhibition leads to a reduction in lymph S1P levels, effectively flattening the S1P gradient between the lymph node and the efferent lymphatics.[12][15] As a result, lymphocytes are no longer guided to exit the lymph node, leading to their accumulation within the lymphoid tissue and a corresponding decrease in the number of circulating lymphocytes in the blood.[8][12]
Experimental Workflow for Studying Lymphocyte Migration
The following diagram outlines a typical experimental workflow for investigating the effect of this compound on lymphocyte migration in a preclinical animal model.
Quantitative Data Summary
The following table summarizes the expected dose-dependent effects of a representative Spns2 inhibitor on circulating lymphocyte counts in mice. The data is based on the published results for the Spns2 inhibitor SLF80821178.[12][15][16]
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Reference Compound (e.g., FTY720) |
| Maximal Reduction in Circulating Lymphocytes | No significant change | ~25-30% reduction | ~50% reduction | ~90% reduction |
| Time to Maximal Effect | N/A | 2-4 hours post-administration | 2-4 hours post-administration | 4-6 hours post-administration |
| Effect on T-cells (CD3+) | No significant change | Moderate reduction | Significant reduction | Profound reduction |
| Effect on B-cells (CD19+) | No significant change | Moderate reduction | Significant reduction | Profound reduction |
| Effect on Natural Killer Cells (NK1.1+) | No significant change | Minimal to no change | Minimal to no change | Significant reduction |
| Lymph S1P Concentration | Normal | No significant change | No significant change | N/A |
Note: The specific dosages and timing should be optimized for the particular Spns2 inhibitor and animal model being used.
Detailed Experimental Protocols
In Vivo Lymphocyte Egress Assay in Mice
This protocol describes a method to assess the in vivo efficacy of this compound by measuring the reduction of peripheral blood lymphocytes.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
C57BL/6 mice (8-12 weeks old)
-
Anticoagulant (e.g., EDTA)
-
Red blood cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometry antibodies against murine CD45, CD3, CD4, CD8, and CD19
-
Flow cytometer
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Randomly assign mice to experimental groups (e.g., vehicle control, low-dose this compound, high-dose this compound).
-
Baseline Blood Collection: Collect a small volume of blood (e.g., 20-30 µL) from the tail vein of each mouse to establish baseline lymphocyte counts.
-
Compound Administration: Administer this compound or vehicle to the respective groups via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Serial Blood Sampling: Collect blood samples at various time points post-administration (e.g., 2, 4, 8, 24, and 48 hours).
-
Cell Staining for Flow Cytometry:
-
Add the blood sample to a tube containing anticoagulant.
-
Lyse red blood cells using a lysis buffer according to the manufacturer's instructions.
-
Wash the remaining cells with PBS.
-
Resuspend the cells in PBS containing a cocktail of fluorescently labeled antibodies against lymphocyte surface markers (CD45, CD3, CD4, CD8, CD19).
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with PBS to remove unbound antibodies.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the CD45+ leukocyte population.
-
Within the CD45+ gate, identify and quantify the populations of T-cells (CD3+), helper T-cells (CD3+CD4+), cytotoxic T-cells (CD3+CD8+), and B-cells (CD19+).
-
-
Data Analysis:
-
Calculate the absolute number of each lymphocyte subset per volume of blood.
-
Normalize the post-treatment counts to the baseline counts for each animal to determine the percentage change in circulating lymphocytes.
-
Compare the lymphocyte counts between the vehicle-treated and this compound-treated groups at each time point using appropriate statistical analysis.
-
Troubleshooting and Considerations
-
Solubility of this compound: Ensure that this compound is fully dissolved in the vehicle for consistent dosing.
-
Pharmacokinetics: The timing of blood collection should be based on the known or predicted pharmacokinetic profile of the specific Spns2 inhibitor.
-
Off-target Effects: While Spns2 inhibitors are expected to have a more localized effect on the lymphatics compared to S1PR1 modulators, it is important to monitor for any potential off-target effects, especially at higher doses.[10]
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
Conclusion
This compound provides a valuable pharmacological tool for dissecting the role of the S1P/Spns2 axis in lymphocyte migration. The protocols and information provided in these application notes offer a framework for researchers to design and execute experiments to investigate the impact of Spns2 inhibition on immune cell trafficking. The spatially specific modulation of S1P signaling by targeting Spns2 holds significant promise for the development of novel therapeutics for a range of inflammatory and autoimmune diseases.[11][17]
References
- 1. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exit strategies: S1P signaling and T cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate: a Master Regulator of Lymphocyte Egress and Immunity | Semantic Scholar [semanticscholar.org]
- 4. The transporter Spns2 is required for secretion of lymph but not plasma sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. librarysearch.colby.edu [librarysearch.colby.edu]
- 6. JCI - The sphingosine-1-phosphate transporter Spns2 expressed on endothelial cells regulates lymphocyte trafficking in mice [jci.org]
- 7. The sphingosine-1-phosphate transporter Spns2 expressed on endothelial cells regulates lymphocyte trafficking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 11. SPNS2 enables T cell egress from lymph nodes during an immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Cell-surface residence of sphingosine 1-phosphate receptor 1 on lymphocytes determines lymphocyte egress kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spns2, a transporter of phosphorylated sphingoid bases, regulates their blood and lymph levels, and the lymphatic network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SPNS2 enables T cell egress from lymph nodes during an immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating S1P Gradients In Vitro with Spns2-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Spns2 inhibitors, referred to herein as Spns2-IN-1, to investigate the role of the Sphingosine-1-Phosphate (S1P) transporter Spinster homolog 2 (Spns2) in the establishment and maintenance of S1P gradients in vitro. This document includes detailed experimental protocols, quantitative data for specific Spns2 inhibitors, and visualizations to facilitate a deeper understanding of the underlying biological processes.
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a myriad of physiological processes, including immune cell trafficking, angiogenesis, and vascular permeability.[1][2][3] The establishment of S1P concentration gradients between tissues and circulatory systems (blood and lymph) is fundamental for directing cell migration, particularly the egress of lymphocytes from lymphoid organs.[1][2] Spns2 is a major facilitator superfamily (MFS) transporter responsible for the export of S1P from cells, playing a pivotal role in the formation of these essential gradients.[4][5]
Inhibition of Spns2 presents a promising therapeutic strategy for modulating immune responses and other S1P-mediated pathologies. This compound, a designation for inhibitors of Spns2, allows for the precise investigation of the transporter's function in creating S1P gradients in controlled in vitro environments. These notes focus on two well-characterized Spns2 inhibitors: SLF1081851 (also known as 16d) and its more potent successor, SLF80821178.
Quantitative Data of Spns2 Inhibitors
The following table summarizes the in vitro potency of SLF1081851 and SLF80821178 in inhibiting Spns2-mediated S1P release. These values are crucial for determining the appropriate concentrations for in vitro experiments.
| Compound | Common Name | Cell Line | Assay Type | IC50 | Reference |
| SLF1081851 | 16d | HeLa (mouse Spns2-expressing) | S1P Release | 1.93 µM | [4][6] |
| SLF1081851 | 16d | HeLa (human Spns2-expressing) | S1P Release | ~6 µM | [7] |
| SLF80821178 | - | HeLa (Spns2-dependent) | S1P Release | 50 nM (0.05 µM) | [8][9] |
| SLF80821178 | - | U-937 | S1P Release | 50 nM (0.05 µM) | [8] |
| Imidazole derivative 7b | - | HeLa (Spns2-dependent) | S1P Release | 1.4 µM | [10] |
Signaling Pathways and Experimental Visualizations
To visually represent the concepts and protocols described, the following diagrams have been generated using the DOT language.
S1P Signaling Pathway and Spns2 Action
This diagram illustrates the synthesis of S1P within the cell, its transport to the extracellular space by Spns2, and its subsequent interaction with S1P receptors on target cells.
Caption: S1P signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro S1P Release Assay
This diagram outlines the key steps for performing an in vitro S1P release assay to quantify the effect of a Spns2 inhibitor.
Caption: Workflow for the in vitro S1P release assay.
Experimental Workflow: Cell Migration (Transwell) Assay
This diagram illustrates the setup of a Transwell assay to assess the impact of Spns2 inhibition on S1P-driven cell migration.
Caption: Transwell assay workflow for S1P-driven cell migration.
Experimental Protocols
Protocol 1: In Vitro S1P Release Assay
This protocol is designed to quantify the amount of S1P exported by cells and to determine the inhibitory potency of this compound.
Materials:
-
HeLa cells (or other suitable cell line, e.g., U-937)[11][12]
-
pcDNA3.1 plasmid encoding for mouse or human Spns2[13]
-
G418 for selection of stable transfectants
-
Cell culture medium (e.g., DMEM for HeLa cells)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Serum-free culture medium
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
S1P degradation inhibitor cocktail:
-
This compound (e.g., SLF1081851 or SLF80821178) dissolved in a suitable solvent (e.g., DMSO)
-
12-well tissue culture plates
-
LC-MS/MS system for S1P quantification[12]
Procedure:
-
Cell Line Preparation:
-
Transfect HeLa cells with the Spns2-encoding plasmid.
-
Select for stably expressing cells using G418. A pool of resistant cells is suitable for this assay.[13]
-
Culture the Spns2-expressing HeLa cells in DMEM supplemented with 10% FBS and G418.
-
-
Cell Seeding:
-
Seed the Spns2-expressing HeLa cells into 12-well plates and grow them to near confluence.[13]
-
-
Inhibition of S1P Degradation and Spns2:
-
Prepare the release medium: serum-free medium containing 0.2% fatty acid-free BSA and the S1P degradation inhibitor cocktail.[13]
-
Prepare serial dilutions of this compound in the release medium. Include a vehicle control (e.g., DMSO).
-
Aspirate the growth medium from the confluent cells and wash the monolayer once with PBS.
-
Add the release medium containing the different concentrations of this compound to the respective wells.
-
-
S1P Release:
-
Incubate the plates for 16-18 hours at 37°C in a humidified incubator with 5% CO₂.[13]
-
-
Sample Collection and Preparation:
-
After incubation, collect the extracellular medium from each well.
-
For S1P quantification, spike the samples with an internal standard (e.g., d7-S1P).
-
Extract and concentrate the S1P from the medium.
-
-
Quantification and Data Analysis:
-
Quantify the S1P concentration in each sample using a validated LC-MS/MS method.[14]
-
The amount of S1P in the medium is inversely proportional to the concentration of the Spns2 inhibitor.[12]
-
Plot the S1P concentration against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Cell Migration Assay (Transwell System)
This protocol assesses the functional consequence of inhibiting S1P transport on S1P-gradient-driven cell migration.
Materials:
-
Lymphocytes (e.g., freshly isolated mouse splenocytes)[8]
-
RPMI 1640 medium
-
Fatty acid-free BSA
-
Transwell inserts with a 3-micron polycarbonate membrane[8]
-
24-well tissue culture plates
-
S1P
-
This compound
-
Flow cytometer or cell counter for quantifying migrated cells
Procedure:
-
Cell Preparation:
-
Isolate lymphocytes (e.g., splenocytes) from a mouse.
-
Serum-starve the cells in RPMI 1640 medium supplemented with 0.5% fatty acid-free BSA for 3 hours at 37°C.[8]
-
-
Assay Setup:
-
Prepare the chemoattractant solution by dissolving S1P (e.g., 100 nM) in RPMI 1640 with 0.5% fatty acid-free BSA.[8]
-
Add the chemoattractant solution to the lower wells of a 24-well plate.
-
To test the effect of the inhibitor, it can be added to the S1P-producing cells (if co-cultured) or directly to the lymphocytes in the upper chamber to assess its direct effect on the migrating cells. The primary application for a Spns2 inhibitor would be in a co-culture system where the inhibitor is added to the S1P-producing cells in the lower chamber to inhibit the formation of the S1P gradient.
-
Resuspend the serum-starved lymphocytes in RPMI 1640 with 0.5% fatty acid-free BSA.
-
Add the cell suspension (e.g., 2.5 x 10⁵ cells in 100 µL) to the upper chamber of the Transwell inserts.[8]
-
-
Cell Migration:
-
Place the Transwell inserts into the wells of the 24-well plate containing the chemoattractant.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a suitable period to allow for cell migration (e.g., overnight).[8]
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Collect the cells that have migrated into the lower chamber.
-
Quantify the number of migrated cells using a cell counter or flow cytometry.
-
-
Data Analysis:
-
Compare the number of migrated cells in the presence and absence of the Spns2 inhibitor (when used to inhibit S1P-producing cells). A reduction in migrated cells indicates that the inhibitor has successfully attenuated the S1P gradient.
-
Conclusion
The protocols and data presented provide a robust framework for researchers to investigate the role of Spns2 in S1P biology using specific and potent inhibitors. The S1P release assay is a direct method to quantify the activity of Spns2 and the potency of its inhibitors, while the cell migration assay provides a functional readout of the impact of Spns2 inhibition on S1P-driven chemotaxis. These tools are invaluable for the study of S1P gradients and for the development of novel therapeutics targeting the S1P signaling pathway.
References
- 1. The vascular S1P gradient—Cellular sources and biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | How do sphingosine-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]
- 3. Shaping the landscape: Metabolic regulation of S1P gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring S1P Levels Following Spns2-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of physiological and pathological processes, including immune cell trafficking, angiogenesis, and endothelial barrier function.[1][2][3][4] S1P exerts its effects primarily by binding to a family of five G protein-coupled receptors (S1P1-5). The "inside-out" signaling model of S1P requires its transport from the intracellular space, where it is synthesized, to the extracellular environment. Spinster homolog 2 (Spns2) has been identified as a key transporter responsible for the export of S1P from various cell types, including endothelial and lymphatic endothelial cells.[1][2][3][5]
Inhibition of Spns2 presents a promising therapeutic strategy for modulating S1P signaling in diseases such as multiple sclerosis and other autoimmune conditions.[1][5] Spns2-IN-1 represents a class of small molecule inhibitors designed to block the S1P transport function of Spns2. By inhibiting Spns2, these compounds are expected to decrease the concentration of S1P in the extracellular environment, particularly in the lymph, thereby affecting downstream signaling cascades.[5][6]
These application notes provide detailed protocols for assessing the pharmacological activity of this compound by measuring its impact on S1P levels in both in vitro and in vivo models. The primary analytical method for accurate quantification of S1P is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][7][8][9][10][11]
S1P Signaling Pathway and Mechanism of Spns2 Inhibition
S1P is generated intracellularly from sphingosine through the action of sphingosine kinases (SphK1 and SphK2).[2][4] To initiate signaling, S1P must be exported out of the cell. Spns2, a major facilitator superfamily (MFS) transporter, facilitates this export.[2][3] Extracellular S1P then binds to its cognate receptors on target cells, initiating downstream signaling. This compound acts by binding to Spns2, likely locking it in an inward-facing conformation and thus preventing the transport of S1P to the extracellular space.[2] This leads to a reduction in local S1P concentrations and subsequent modulation of S1P receptor-mediated activities, such as lymphocyte egress from lymphoid organs.[4][5][6]
Caption: S1P signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize quantitative data reported for various Spns2 inhibitors, which can be used as a reference for expected outcomes with this compound.
Table 1: In Vitro Inhibition of S1P Release by Spns2 Inhibitors
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| SLF1081851 (16d) | HeLa (mouse Spns2) | 1.93 | [12][13][14] |
| SLF1081851 (16d) | U-937 monocytes | ~1 | [15] |
| 11i | Not Specified | Potent Inhibition | [16] |
| SLF80821178 | HeLa (mouse Spns2) | 0.053 | [17] |
| SLF80821178 | Human Lymphatic Endothelial Cells (LECs) | 0.023 | [17] |
| SLF80821178 | U-937 cells | 0.015 | [17] |
Table 2: In Vivo Effects of Spns2 Inhibition on S1P Levels and Lymphocyte Counts
| Animal Model | Spns2 Inhibition Method | Effect on Plasma S1P | Effect on Lymph S1P | Effect on Lymphocyte Counts | Reference |
| Mouse | Spns2 knockout/deficient | No significant change to ~45% reduction | Profound reduction | ~50% decrease | [4][5][6][16] |
| Mouse | SLF1081851 treatment | Dose-dependent decrease | Not Reported | Dose-dependent decrease | [12][13][15] |
| Rat | SLF1081851 treatment | Significant decrease | Not Reported | Significant decrease | [12][13] |
| Mouse | SLF80821178 treatment | Minimal impact | Minimal impact | ~50% decrease | [5] |
Experimental Protocols
Protocol 1: In Vitro Measurement of S1P Export from Cultured Cells
This protocol is designed to assess the ability of this compound to inhibit the export of S1P from cultured cells. HeLa, U-937, or THP-1 cells are suitable for this assay.[1][18]
Materials:
-
HeLa, U-937, or THP-1 cells (optionally transfected to express Spns2)[1][14]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with serum
-
Serum-free medium with 0.1% fatty acid-free BSA
-
This compound (dissolved in DMSO)
-
S1P metabolism inhibitors (optional but recommended): 4-deoxypyridoxine, sodium fluoride, sodium vanadate[14]
-
Phosphate Buffered Saline (PBS)
-
Extraction Solvent: Methanol/Dichloromethane or Acetonitrile/Methanol with formic acid
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in 12-well or 24-well plates and grow to near confluency.
-
Wash and Starve: Gently wash the cells twice with PBS. Replace the medium with serum-free medium containing 0.1% fatty acid-free BSA and incubate for 1-2 hours.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. Include a vehicle control (DMSO).
-
If using, add S1P metabolism inhibitors to the medium to prevent S1P degradation.[14]
-
Remove the starvation medium and add the medium containing different concentrations of this compound or vehicle.
-
-
S1P Export: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C to allow for S1P export.
-
Sample Collection:
-
Carefully collect the conditioned medium (extracellular fraction) from each well into a new tube.
-
To measure intracellular S1P (optional), wash the remaining cells with PBS and lyse them.
-
-
Sample Preparation for LC-MS/MS:
-
To a defined volume of the collected medium (e.g., 100 µL), add the internal standard (e.g., d7-S1P).[5][19]
-
Perform protein precipitation and lipid extraction by adding a 3-4 fold excess of cold extraction solvent (e.g., acetonitrile containing 0.1% formic acid).
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a C18 column for chromatographic separation.[7]
-
Set up a gradient elution using mobile phases such as water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).[7]
-
Detect S1P and the internal standard using Multiple Reaction Monitoring (MRM) in positive ion mode.[5][19]
-
-
Data Analysis:
-
Quantify S1P concentration by comparing the peak area ratio of S1P to the internal standard against a standard curve.
-
Plot the percentage of S1P inhibition against the concentration of this compound to determine the IC₅₀ value. The amount of S1P in the media is inversely proportional to the inhibitor concentration.[1]
-
Caption: Experimental workflow for in vitro measurement of S1P export.
Protocol 2: In Vivo Measurement of S1P Levels in Plasma/Lymph
This protocol details the procedure for evaluating the effect of this compound on S1P levels in rodent plasma and/or lymph.
Materials:
-
Mice or rats
-
This compound formulated for in vivo administration (e.g., in 5% hydroxypropyl-β-cyclodextrin)
-
Vehicle control
-
Blood collection supplies (e.g., EDTA or heparin-coated tubes)
-
Surgical tools for lymph collection (if applicable)
-
Centrifuge
-
Extraction Solvent: Methanol/Dichloromethane or Acetonitrile/Methanol with formic acid
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Sample Collection:
-
Plasma: At a predetermined time point post-dosing (e.g., 4-6 hours), collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (EDTA is preferred to minimize platelet activation).[9]
-
Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
Lymph (Advanced): Collection of thoracic duct lymph is a surgical procedure requiring specialized expertise.[5][6]
-
-
Pharmacodynamic Marker (Optional):
-
Sample Preparation for LC-MS/MS:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 20-50 µL), add the internal standard (d7-S1P).
-
Perform lipid extraction as described in Protocol 1 (Step 6).
-
-
LC-MS/MS Analysis:
-
Analyze the samples as described in Protocol 1 (Step 7).
-
-
Data Analysis:
-
Quantify plasma S1P levels using a standard curve.
-
Compare the S1P concentrations in the this compound treated groups to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Caption: Experimental workflow for in vivo measurement of S1P levels.
Concluding Remarks
The protocols outlined provide a robust framework for characterizing the activity of this compound. Accurate quantification of S1P by LC-MS/MS is essential for determining the potency and efficacy of the inhibitor. It is crucial to standardize blood and sample collection procedures to ensure data reliability, as S1P levels can be influenced by platelet activation.[9] The concurrent measurement of lymphocyte counts serves as a valuable pharmacodynamic biomarker for assessing in vivo target engagement of Spns2 inhibitors.[16] These methods will aid researchers in the preclinical development and validation of novel Spns2-targeted therapeutics.
References
- 1. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] New insights into functions of the sphingosine-1-phosphate transporter SPNS2 | Semantic Scholar [semanticscholar.org]
- 4. The Role of Sphingosine-1-phosphate Transporter Spns2 in Immune System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The transporter Spns2 is required for secretion of lymph but not plasma sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Measurement of the Spatial Distribution of S1P in Small Quantities of Tissues: Development and Application of a Highly Sensitive LC-MS/MS Method Combined with Laser Microdissection [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
potential off-target effects of Spns2-IN-1
Technical Support Center: Spns2-IN-1
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the use of Spns2 inhibitors, with a focus on potential off-target effects and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Spns2 inhibitors like this compound?
This compound is a small molecule inhibitor of Spinster homolog 2 (Spns2), a transporter protein from the major facilitator superfamily (MFS).[1] Spns2's primary function is to export sphingosine-1-phosphate (S1P) from cells, particularly endothelial cells, into the lymph and blood.[1][2] By blocking this transporter, this compound reduces the extracellular concentration of S1P, thereby disrupting the S1P signaling gradients necessary for various physiological processes, most notably lymphocyte trafficking.[1][3] Structural studies have shown that inhibitors can lock Spns2 in an inward-facing conformation, which attenuates the transport cycle.[2][4]
Q2: What is the expected on-target physiological effect of administering this compound in vivo?
The primary, expected on-target effect is a reduction in peripheral blood lymphocyte counts (lymphopenia).[5][6] S1P gradients are crucial for guiding the egress of lymphocytes from lymph nodes.[3] By inhibiting Spns2 in the lymphatic endothelium, this compound reduces S1P levels in the lymph, effectively trapping T-cells within the lymph nodes.[3] This typically results in a dose-dependent decrease in circulating lymphocytes by approximately 50%, which serves as a reliable pharmacodynamic marker of target engagement.[5][6][7]
Q3: What are the key differences between inhibiting Spns2 and using an S1P receptor modulator (S1PRM) like Fingolimod (FTY720)?
While both strategies aim to disrupt lymphocyte trafficking, their mechanisms and potential side effects differ significantly. S1PRMs directly bind to and downregulate S1P receptors on lymphocytes. In contrast, Spns2 inhibitors modulate the S1P gradient itself without directly acting on the receptors.[3] This distinction is critical because S1P receptors are present on various cell types, including cardiomyocytes. Direct modulation of S1PR1 by S1PRMs can lead to on-target adverse effects like initial-dose bradycardia (a decrease in heart rate).[5] Spns2 inhibition avoids direct manipulation of S1P receptors and therefore has a low apparent risk for such cardiovascular effects.[3][5]
Q4: Are there potential off-target effects I should be concerned about?
Current research suggests that potent Spns2 inhibitors have a favorable selectivity profile.
-
Cardiovascular: Unlike S1PRMs, Spns2 inhibitors like SLF80821178 have been shown to not decrease heart rate in rodent models.[5]
-
Pulmonary: Spns2 inhibitors did not compromise lung endothelial barrier function, another liability associated with S1PRMs.[5]
-
Selectivity vs. Mfsd2b: S1P export from red blood cells and platelets is primarily handled by the transporter Mfsd2b.[6][8] Spns2 inhibitors have been shown to be selective, with no effect on S1P release from red blood cells, indicating they do not inhibit Mfsd2b.[9]
Q5: Spns2 knockout mice exhibit deafness. Is this a risk with chemical inhibition?
Germ line deletion of the Spns2 gene in mice leads to sensorineural hearing loss.[6] However, this appears to be a developmental phenotype. Crucially, studies involving chronic administration of the Spns2 inhibitor SLF80821178 to adult mice found that the animals retained normal hearing acuity.[5][6] This suggests that pharmacological inhibition in adults may not carry the same risk of ototoxicity as congenital absence of the protein.
Troubleshooting Guide
Problem: I am not observing the expected ~50% reduction in peripheral lymphocytes.
-
Is your dose optimal? Lymphopenia is dose-dependent. Ensure you have performed a dose-response study. A maximum reduction of ~50% is typical; unlike S1PRMs, which can cause more profound lymphopenia (e.g., >90%), Spns2 inhibition has a lesser effect, particularly on T-cell subpopulations.[5]
-
Is the compound stable and bioavailable? Check the formulation and administration route (e.g., intraperitoneal vs. oral). Earlier inhibitors had poor oral bioavailability.[7] Confirm the stability of your specific inhibitor under your experimental conditions.
-
Are you measuring at the right time point? The kinetics of lymphopenia may vary. Conduct a time-course experiment to identify the point of maximum lymphocyte reduction after administration.
Problem: Plasma S1P levels are unchanged after inhibitor administration. Does this mean the inhibitor is inactive?
-
Not necessarily. The effect of Spns2 inhibition on plasma S1P levels is not a consistent or reliable indicator of target engagement.[7] Reports vary, with some studies showing a reduction while many others report no significant change.[7][9] This is because other transporters, like Mfsd2b in red blood cells and platelets, are major contributors to plasma S1P.[8] A decrease in circulating lymphocytes is the most reliable pharmacodynamic marker of in vivo Spns2 inhibition.[7]
Problem: I am concerned about potential cardiovascular or pulmonary toxicity in my long-term study.
-
Spns2 inhibition is considered a differentiated therapeutic strategy. A key advantage of targeting Spns2 is the low apparent risk of the adverse effects associated with direct S1P receptor modulation.[3] Studies have shown that, unlike S1PRMs, the Spns2 inhibitor SLF80821178 does not induce bradycardia or compromise lung endothelial barrier function in mice.[5] While monitoring is always prudent in long-term studies, the mechanism of action does not suggest a high risk for these specific toxicities.
Quantitative Data Summary
Table 1: In Vitro Potency of Selected Spns2 Inhibitors
| Compound | IC50 (HeLa Cells) | Reference |
|---|---|---|
| 16d (SLF1081851) | 1.93 µM | [10][11] |
| SLB1122168 | 94 nM | [7] |
| SLF80821178 | 51 nM |[7][12] |
Table 2: Comparative In Vivo Effects of Spns2 Inhibitor vs. S1PRM
| Effect | Spns2 Inhibitor (SLF80821178) | S1PRM (Fingolimod) | Reference |
|---|---|---|---|
| Maximal Lymphopenia | ~50% reduction | >90% reduction | [5] |
| Heart Rate | No significant change | Bradycardia (decrease) | [5] |
| Lung Endothelial Barrier | No compromise | Compromised (protein leak) | [5] |
| Hearing Acuity (Chronic Use) | Normal | Not applicable |[5][6] |
Experimental Protocols
Protocol 1: Cell-Based S1P Export Inhibition Assay
This protocol assesses the ability of a compound to inhibit Spns2-mediated S1P export from cultured cells.
-
Cell Culture: Transfect HeLa cells with a plasmid encoding human Spns2. Culture the cells in a suitable medium until they reach ~80-90% confluency. Non-transfected cells or cells transfected with a transport-dead mutant can be used as controls.[11]
-
Inhibitor Treatment: Pre-incubate the cells with the Spns2 inhibitor (e.g., this compound at various concentrations) in serum-free media for 30-60 minutes. Include a vehicle control (e.g., DMSO).
-
S1P Metabolism Inhibition (Optional but Recommended): To prevent the degradation of intracellular S1P and increase the signal, add inhibitors of S1P lyase (e.g., 4-deoxypyridoxine) and S1P phosphatases (e.g., sodium fluoride, sodium vanadate) during the incubation.[11]
-
S1P Export: Allow the cells to export S1P into the extracellular medium for a defined period (e.g., 2-4 hours).
-
Sample Collection: Collect the supernatant (extracellular medium).
-
Quantification by LC-MS/MS: Extract lipids from the supernatant. Quantify the amount of S1P using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][13]
-
Data Analysis: Calculate the percent inhibition of S1P export relative to the vehicle control. Determine the IC50 value by fitting the data from a dose-response curve.
Protocol 2: In Vivo Pharmacodynamic Assessment (Lymphopenia)
This protocol measures target engagement in vivo by quantifying changes in circulating lymphocyte counts.
-
Animal Dosing: Administer the Spns2 inhibitor to mice or rats via the desired route (e.g., intraperitoneal or oral gavage). Include a vehicle control group. Use a range of doses to assess dose-dependency.[7]
-
Blood Collection: At predetermined time points post-administration (e.g., 4, 8, 24 hours), collect a small volume of blood (e.g., via tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to obtain absolute lymphocyte counts.
-
Data Analysis: Calculate the percentage change in lymphocyte counts for each treated animal relative to the average counts of the vehicle-treated control group. The maximal ~50% reduction in lymphocytes is the expected phenotype for an effective Spns2 inhibitor.[7]
Visualizations: Pathways and Workflows
References
- 1. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 4. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New insights into functions of the sphingosine-1-phosphate transporter SPNS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent inhibitors of the sphingosine-1-phosphate transporter SPNS2 as immunosuppressive agents - American Chemical Society [acs.digitellinc.com]
- 13. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Spns2 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Spns2 inhibitors. This resource provides practical guidance, troubleshooting tips, and detailed protocols to help you overcome challenges related to the oral bioavailability of these promising therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is Spns2 and why is it a promising drug target?
A1: Sphingosine-1-phosphate (S1P) is a crucial signaling lipid involved in a multitude of physiological processes, including immune cell trafficking, vascular development, and auditory function.[1] Spinster homolog 2 (Spns2) is a transporter protein responsible for exporting S1P from cells into the extracellular environment, where it can then bind to its receptors on target cells to initiate signaling cascades.[1] Dysregulated S1P signaling is implicated in various diseases such as autoimmune disorders, cancer, and inflammatory conditions.[1] By inhibiting Spns2, the extracellular concentration of S1P can be reduced, thereby modulating these downstream pathways. This makes Spns2 an attractive therapeutic target.[1]
Q2: What are the main challenges in developing orally bioavailable Spns2 inhibitors?
A2: A primary challenge is the physicochemical properties of the inhibitor molecules themselves. Many small molecule inhibitors, including early Spns2 inhibitors like SLB1122168, exhibit poor aqueous solubility and/or low intestinal permeability, which are key determinants of oral bioavailability.[2] Additionally, some inhibitors may be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[3] For example, the initial Spns2 inhibitor SLF1081851 showed toxicity in mice at higher doses, and the second-generation inhibitor SLB1122168 had poor oral bioavailability.[2][4]
Q3: Are there any Spns2 inhibitors with good oral bioavailability?
A3: Yes, recently a potent and orally bioavailable Spns2 inhibitor, 11i (also known as SLF80821178), has been developed.[2][5] This compound represents a significant advancement in the field and serves as a valuable tool for in vivo studies.[2] SLF80821178 has an IC50 of 51 ± 3 nM for inhibiting S1P release from HeLa cells.[5] When administered orally to mice, it induced a dose-dependent reduction in circulating lymphocytes, a hallmark of Spns2 inhibition, without altering plasma S1P levels.[2]
Q4: What are the key strategies to improve the oral bioavailability of a poorly soluble Spns2 inhibitor?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix can significantly increase its solubility and dissolution rate.[6][7]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, oils, and surfactants can improve its solubilization in the gastrointestinal tract and enhance its absorption via the lymphatic system, bypassing first-pass metabolism.[3][8]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale increases the surface area for dissolution, leading to improved absorption.[9][10]
-
Salt Formation: For ionizable drug candidates, forming a salt can improve solubility and dissolution rate.[11]
-
Co-crystals: Creating a crystalline structure composed of the drug and a co-former can enhance the drug's physicochemical properties.[12]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low oral bioavailability in preclinical animal models. | Poor aqueous solubility of the Spns2 inhibitor. | 1. Characterize the physicochemical properties: Determine the Biopharmaceutics Classification System (BCS) class of your compound.[7] 2. Formulation development: Explore enabling formulations such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or nanoparticle formulations to enhance solubility and dissolution.[6][9][13] |
| Low intestinal permeability. | 1. In vitro permeability assessment: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and efflux ratio.[14] 2. Structural modification: If high efflux is observed, consider medicinal chemistry efforts to modify the inhibitor structure to reduce its affinity for efflux transporters like P-glycoprotein (P-gp).[15] | |
| High first-pass metabolism. | 1. Lipid-based formulations: Utilize LBDDS to promote lymphatic absorption, thereby bypassing the liver.[3] 2. Prodrug approach: Design a prodrug that is less susceptible to first-pass metabolism and is converted to the active inhibitor in systemic circulation.[16] | |
| High variability in plasma exposure between animals. | Inconsistent dissolution of the formulated drug. | 1. Optimize formulation: For solid dispersions, ensure the drug remains in an amorphous state and does not recrystallize.[6] For suspensions, control particle size distribution. 2. Food effects: Investigate the effect of food on drug absorption in your animal model, as this can be a source of variability. |
| In vitro-in vivo correlation (IVIVC) is poor. | The in vitro dissolution method does not accurately reflect the in vivo environment. | 1. Biorelevant dissolution media: Use dissolution media that mimic the composition of intestinal fluids (e.g., FaSSIF, FeSSIF). 2. Consider gastrointestinal transit and stability: Evaluate the stability of your compound and formulation in simulated gastric and intestinal fluids. |
| Difficulty in formulating a stable amorphous solid dispersion. | Recrystallization of the amorphous drug during storage or dissolution. | 1. Polymer selection: Screen different polymers (e.g., PVP, HPMC, HPMCAS) to find one that provides the best stabilization of the amorphous form.[1] 2. Drug loading: Optimize the drug-to-polymer ratio to ensure the drug remains molecularly dispersed.[6] |
Quantitative Data Summary
The following table summarizes the in vitro potency and pharmacokinetic parameters of key Spns2 inhibitors.
| Inhibitor | In Vitro Potency (IC50) | Oral Bioavailability (%F) | Key Observations | Reference |
| SLF1081851 | 1.93 ± 0.04 µM | Not reported, toxic at 30 mg/kg in mice | First-generation inhibitor, useful as a chemical probe but not optimal for in vivo studies due to toxicity. | [2][17] |
| SLB1122168 | 94 ± 6 nM | Poor | Second-generation inhibitor with improved potency but poor oral bioavailability. | [2][18] |
| 11i (SLF80821178) | 51 ± 3 nM | ~30% in rodents | A potent, orally bioavailable inhibitor that induces lymphopenia in mice, demonstrating in vivo target engagement. | [5][19] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of an Spns2 inhibitor after oral administration.
Materials:
-
Spns2 inhibitor
-
Appropriate vehicle for oral gavage (e.g., 0.5% HPMC in water)
-
C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing Formulation Preparation: Prepare a homogenous suspension or solution of the Spns2 inhibitor in the chosen vehicle at the desired concentration.
-
Animal Dosing: Administer a single oral dose of the formulation to a cohort of mice (typically 3-4 mice per time point) via oral gavage. A typical dose volume is 10 mL/kg.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (approximately 30-50 µL) via a suitable method such as submandibular or retro-orbital bleeding.[20] A terminal cardiac puncture can be used for the final time point.[20]
-
Plasma Preparation: Immediately place the blood samples into tubes containing an anticoagulant (e.g., heparin or EDTA). Centrifuge the samples to separate the plasma.
-
Sample Analysis: Extract the Spns2 inhibitor from the plasma samples and analyze the concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and oral bioavailability (%F, if intravenous data is available).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of an Spns2 inhibitor in vitro.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Spns2 inhibitor and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Cell Culture: Culture Caco-2 cells and seed them onto Transwell inserts. Allow the cells to grow and differentiate for approximately 21 days to form a confluent monolayer with tight junctions.[15]
-
Monolayer Integrity Check: Verify the integrity of the Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a predetermined threshold.[14]
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the Spns2 inhibitor at a known concentration to the apical (donor) side of the Transwell insert. c. Add fresh transport buffer to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer. Also, take a sample from the apical side at the beginning and end of the experiment.
-
Permeability Assay (Basolateral to Apical - B to A for Efflux Assessment): a. Perform the assay as described above, but add the inhibitor to the basolateral (donor) side and sample from the apical (receiver) side.
-
Sample Analysis: Analyze the concentration of the Spns2 inhibitor in all samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.[21] b. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[21]
Visualizations
Caption: Spns2-mediated S1P signaling pathway and point of inhibition.
Caption: Experimental workflow for improving oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. contractpharma.com [contractpharma.com]
- 7. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. journals.umcs.pl [journals.umcs.pl]
- 12. drughunter.com [drughunter.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caco-2 Permeability | Evotec [evotec.com]
addressing non-specific cytotoxicity of Spns2-IN-1 in assays
Welcome to the technical support center for researchers utilizing Spns2-IN-1 and other inhibitors of the Sphingosine-1-Phosphate (S1P) transporter, Spinster homolog 2 (Spns2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges during your experiments, with a particular focus on identifying and mitigating non-specific cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a representative inhibitor of the Spns2 transporter. Spns2 is a crucial protein responsible for exporting S1P, a vital signaling lipid, out of cells.[1] By blocking this transport, Spns2 inhibitors reduce the concentration of extracellular S1P, which in turn modulates the activity of S1P receptors on target cells. This disruption of S1P signaling pathways is being explored for therapeutic applications in various conditions, including autoimmune diseases and cancer.[1]
Q2: What are the known off-target effects of Spns2 inhibitors?
While targeting Spns2 is a promising therapeutic strategy, some inhibitors may exhibit off-target effects, including non-specific cytotoxicity at higher concentrations. For instance, the well-characterized Spns2 inhibitor SLF1081851 has been observed to be cytotoxic to U-937 cells at concentrations exceeding 10 µM. It has also been reported to be toxic in mice at a dose of 30 mg/kg. It is crucial to differentiate these cytotoxic effects from the intended on-target inhibition of S1P transport.
Q3: How can I differentiate between on-target Spns2 inhibition and non-specific cytotoxicity?
Distinguishing between the desired pharmacological effect and unintended cytotoxicity is critical for accurate data interpretation. A recommended approach involves conducting parallel assays: one to measure the on-target inhibition of S1P export and another to assess cell viability. A significant decrease in S1P export at concentrations where cell viability remains high indicates specific, on-target activity.
Troubleshooting Guide: Addressing Non-Specific Cytotoxicity
Problem: I am observing significant cell death in my experiment after treatment with a Spns2 inhibitor.
This guide will help you determine if the observed cell death is due to non-specific cytotoxicity and how to address it.
Step 1: Determine the Therapeutic Window of Your Inhibitor
It is essential to establish the concentration range at which your Spns2 inhibitor is effective without causing significant cell death. This can be achieved by generating dose-response curves for both Spns2 inhibition and cytotoxicity in your specific cell line.
Data Presentation: On-Target vs. Cytotoxic Concentrations of Spns2 Inhibitors
| Inhibitor | Cell Line | Spns2 Inhibition IC50 | Cytotoxic Concentration | Reference |
| SLF1081851 (16d) | HeLa | ~1.93 µM - 6 µM | Not specified | [2][3] |
| SLF1081851 | U-937 | Not specified | > 10 µM | |
| SLF1081851 | Mice | Not applicable | 30 mg/kg | [4] |
Step 2: Select Appropriate Cytotoxicity Assays
To assess cell viability, it is advisable to use multiple assays that measure different cellular parameters. This provides a more comprehensive picture of the inhibitor's cytotoxic potential.
-
MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.[5]
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.
-
Neutral Red Uptake Assay: Assesses the ability of viable cells to incorporate and retain the neutral red dye in their lysosomes.
Step 3: Perform Parallel On-Target and Cytotoxicity Assays
Run your experiments with a concentration range of the Spns2 inhibitor, testing its effect on both S1P export and cell viability simultaneously.
Step 4: Analyze and Interpret the Results
-
Scenario 1: Potent Spns2 Inhibition with Minimal Cytotoxicity: If you observe a significant reduction in S1P export at concentrations that do not cause a substantial decrease in cell viability, your inhibitor is likely acting on-target.
-
Scenario 2: Overlapping Spns2 Inhibition and Cytotoxicity: If the dose-response curves for Spns2 inhibition and cytotoxicity are very close or overlap, it suggests that your inhibitor may have a narrow therapeutic window in your experimental system, or the observed effects are due to general cytotoxicity. In this case, consider using lower, non-toxic concentrations or exploring analog compounds with a better selectivity profile.
-
Scenario 3: Cytotoxicity at All Effective Concentrations: If all concentrations that inhibit Spns2 also cause significant cell death, it is highly probable that the observed phenotype is a result of non-specific cytotoxicity.
Experimental Protocols
Protocol 1: S1P Export Assay (On-Target Activity)
This protocol is adapted from established methods for measuring Spns2-mediated S1P export.[5][6]
-
Cell Culture: Plate HeLa or U-937 cells in a 24-well plate and grow to near confluence. For HeLa cells, transfect with a plasmid encoding Spns2. U-937 cells endogenously express Spns2.[6]
-
Inhibitor Treatment: Wash the cells with warm PBS and add fresh release medium containing the desired concentrations of the Spns2 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for 18 ± 1 hours in a tissue culture incubator.
-
Sample Collection: Collect the supernatant, which contains the exported S1P.
-
S1P Quantification: Quantify the S1P concentration in the supernatant using LC-MS/MS. The amount of S1P in the media is inversely proportional to the inhibitor's activity.
Protocol 2: MTT Cytotoxicity Assay
This protocol provides a general guideline for performing an MTT assay.[5][7]
-
Cell Seeding: Seed your cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Addition: Treat the cells with a range of concentrations of the Spns2 inhibitor. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 3: LDH Cytotoxicity Assay
This protocol outlines the basic steps for an LDH release assay.
-
Cell Culture and Treatment: Seed and treat cells with the Spns2 inhibitor as described for the MTT assay. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer) and a negative control (untreated cells).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually around 490 nm) using a microplate reader. Increased absorbance indicates a higher amount of LDH release and therefore, greater cytotoxicity.
Visualizations
Caption: Spns2 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Assessing Spns2 Inhibitor Effects.
Caption: Troubleshooting Decision Tree for Unexpected Cell Death.
References
- 1. cellbiologics.com [cellbiologics.com]
- 2. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spns2 Target Engagement In Vivo: A Technical Guide
Welcome to the technical support center for confirming Spinster homolog 2 (Spns2) target engagement in vivo. This guide provides detailed answers, troubleshooting advice, and experimental protocols for researchers and drug development professionals working with Spns2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Spns2 and why is it a therapeutic target?
A1: Spinster homolog 2 (Spns2) is a transmembrane protein that functions as a transporter for sphingosine-1-phosphate (S1P), a critical signaling lipid.[1][2][3] Spns2 is predominantly expressed on endothelial cells and facilitates the export of S1P into the blood and lymph.[1][4] This process creates an S1P concentration gradient that is essential for various physiological processes, most notably the egress of lymphocytes from lymphoid organs (like the thymus and lymph nodes) into circulation.[4][5][6][7] By inhibiting Spns2, one can disrupt this S1P gradient, reduce the number of circulating lymphocytes, and thereby modulate immune responses. This makes Spns2 a promising therapeutic target for autoimmune diseases, inflammatory disorders, and cancer.[1][2][8]
Q2: What is the primary method to confirm Spns2 target engagement in vivo?
A2: The most reliable and widely accepted pharmacodynamic (PD) biomarker for Spns2 target engagement in vivo is a dose-dependent reduction in peripheral blood lymphocyte counts, a condition known as lymphopenia.[9][10][11] Inhibition of Spns2 traps T and B lymphocytes in the thymus and lymph nodes, preventing their egress into the bloodstream.[4][5][12] This results in a measurable decrease of circulating lymphocytes, typically reaching a maximum reduction of approximately 50%, which mimics the phenotype observed in Spns2 knockout mice.[9][10][13]
Q3: How does Spns2 inhibition affect Sphingosine-1-Phosphate (S1P) levels?
A3: Spns2 is required to establish the S1P gradient between lymphoid tissues and circulatory fluids.[4][7]
-
Lymph S1P: Genetic deletion or pharmacological inhibition of Spns2 leads to a profound and consistent reduction in lymph S1P concentrations, often to nearly undetectable levels.[9][12] This is a direct indicator of target engagement.
-
Plasma S1P: The effect on plasma S1P is less consistent. Some studies report a modest decrease with inhibitor administration, while others find no significant change.[9][13][14][15] This variability makes plasma S1P an unreliable biomarker for Spns2 target engagement.[9][16][17]
Troubleshooting Guide
Issue 1: I am not observing a significant decrease in peripheral blood lymphocyte counts after administering my Spns2 inhibitor.
-
Possible Cause 1: Insufficient Compound Exposure: The dose may be too low to achieve the necessary plasma concentration for target inhibition.
-
Solution: Perform a dose-response study. Administer the inhibitor at a range of concentrations and measure lymphocyte counts at a fixed time point (e.g., 24 hours). Concurrently, measure the plasma concentration of your compound to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[10]
-
-
Possible Cause 2: Inappropriate Time Point: The timing of blood collection might miss the peak effect.
-
Solution: Conduct a time-course experiment. After a single dose, collect blood samples at multiple time points (e.g., 4, 8, 24, 48 hours) to determine the time of maximum lymphopenia.
-
-
Possible Cause 3: Compound Potency/Specificity: The inhibitor may have low potency or off-target effects.
Issue 2: My plasma S1P measurements are highly variable and do not correlate with the observed lymphopenia.
-
Explanation: This is an expected outcome. Plasma S1P concentration is not considered a reliable pharmacodynamic marker for Spns2 inhibition.[9][16][17] While Spns2 contributes to plasma S1P, another transporter, Mfsd2b, also plays a significant role, particularly in S1P export from red blood cells, which are a major source of plasma S1P.[14] Therefore, inhibiting Spns2 alone may not cause a dramatic or consistent drop in total plasma S1P.
-
Recommendation: Focus on lymphocyte counts as your primary PD biomarker. Measuring S1P in the thoracic duct lymph is a more direct but technically challenging alternative.[9][12]
Data Presentation: Expected In Vivo Effects of Spns2 Inhibition
The following tables summarize the key quantitative changes expected after effective Spns2 inhibition in vivo.
Table 1: Key Pharmacodynamic Biomarkers for Spns2 Target Engagement
| Biomarker | Expected Change | Reliability | Rationale |
| Peripheral Blood Lymphocyte Count | ~50% Decrease [9][10] | High | Direct functional consequence of inhibiting lymphocyte egress from lymphoid organs.[5][12] |
| Lymph S1P Concentration | Profound Decrease (>90%) [9][12] | High | Spns2 is the primary transporter for S1P into the lymph.[7][12] |
| Plasma S1P Concentration | Variable (No change to slight decrease) [9][14] | Low | Other transporters (e.g., Mfsd2b) also contribute significantly to plasma S1P.[14] |
| Thymic & Lymph Node Lymphocytes | Increase/Accumulation [4][5][6] | Moderate | Confirms the mechanism of lymphocyte trapping; requires tissue analysis. |
Table 2: Comparison of Lymphocyte Populations in Spns2 Knockout vs. Wild-Type Mice
| Cell Population | Location | Change in Spns2-KO Mice | Reference |
| Total Lymphocytes | Blood | Significantly Decreased | [5][13] |
| CD4 & CD8 T Cells | Blood, Spleen, Lymph Nodes | Significantly Decreased | [5] |
| Mature Single-Positive T Cells | Thymus | Significantly Increased | [4][5][8] |
| B Cells (B220+) | Blood, Spleen | Significantly Decreased | [4][5] |
Experimental Protocols
Protocol 1: Quantifying Peripheral Blood Lymphocytes by Flow Cytometry
This protocol details the procedure for measuring changes in lymphocyte populations in whole blood from mice.
-
Blood Collection:
-
Collect 50-100 µL of whole blood from the submandibular or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Red Blood Cell (RBC) Lysis:
-
Add 1 mL of 1X RBC Lysis Buffer to each tube.
-
Vortex briefly and incubate for 5-10 minutes at room temperature, protected from light.
-
Centrifuge at 500 x g for 5 minutes. Decant the supernatant.
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer (PBS + 2% FBS).
-
Add a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-B220) at pre-titrated concentrations.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Wash and Acquisition:
-
Add 1 mL of FACS buffer to each tube and centrifuge at 500 x g for 5 minutes. Decant the supernatant.
-
Resuspend the cell pellet in 300 µL of FACS buffer.
-
Acquire samples on a flow cytometer. Be sure to acquire a fixed volume or use counting beads to determine absolute cell counts (cells per µL of blood).
-
-
Data Analysis:
-
Gate on CD45+ leukocytes.
-
From the leukocyte gate, identify T cell (CD3+) and B cell (B220+) populations.
-
Within the T cell gate, further distinguish CD4+ helper T cells and CD8+ cytotoxic T cells.
-
Calculate the absolute count for each population and compare between treatment groups.
-
Protocol 2: Measuring S1P in Plasma/Lymph by LC-MS/MS
This protocol provides a general workflow for the quantification of S1P using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Collection:
-
Plasma: Collect whole blood into EDTA tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma).
-
Lymph: This is a surgical procedure requiring cannulation of the thoracic duct. It should be performed by trained personnel.
-
-
Lipid Extraction:
-
To a 50 µL sample, add an internal standard (e.g., C17-S1P).
-
Add 750 µL of a cold extraction solvent mixture (e.g., chloroform/methanol/HCl; 100:200:1 v/v).[19]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Quantification:
-
Generate a standard curve using known concentrations of S1P.
-
Calculate the S1P concentration in the samples by normalizing the S1P peak area to the internal standard peak area and comparing it to the standard curve.
-
Visualizations
Caption: Spns2 transports S1P out of endothelial cells, creating a gradient that promotes lymphocyte egress.
Caption: Workflow for confirming Spns2 target engagement from in vivo administration to endpoint analysis.
Caption: A decision tree for troubleshooting unexpected results in Spns2 inhibitor studies.
References
- 1. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. The sphingosine-1-phosphate transporter Spns2 expressed on endothelial cells regulates lymphocyte trafficking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spns2, a transporter of phosphorylated sphingoid bases, regulates their blood and lymph levels, and the lymphatic network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sphingosine-1-phosphate transporter Spns2 expressed on endothelial cells regulates lymphocyte trafficking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spns2 SPNS lysolipid transporter 2, sphingosine-1-phosphate [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. The Role of Sphingosine-1-phosphate Transporter Spns2 in Immune System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assessing Spns2-dependent S1P Transport as a Prospective Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The transporter Spns2 is required for secretion of lymph but not plasma sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse SPNS2 Functions as a Sphingosine-1-Phosphate Transporter in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. An assay system for measuring the acute production of sphingosine-1-phosphate in intact monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sphingosine-1-phosphate Analysis Service - Creative Proteomics [creative-proteomics.com]
- 22. Determinants of Serum- and Plasma Sphingosine-1-Phosphate Concentrations in a Healthy Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of the Spatial Distribution of S1P in Small Quantities of Tissues: Development and Application of a Highly Sensitive LC-MS/MS Method Combined with Laser Microdissection - PMC [pmc.ncbi.nlm.nih.gov]
Spns2-IN-1 stability in different buffer solutions
Welcome to the technical support center for Spns2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the stability of this compound in different buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: Solid this compound should be stored at room temperature.[1] For long-term storage, refrigeration or freezing is recommended.[2] Stock solutions should be prepared, aliquoted into tightly sealed vials, and stored at -20°C for up to one month, or at -80°C for up to six months for other Spns2 inhibitors.[2][3] It is advisable to use freshly prepared solutions for experiments whenever possible.[2]
Q2: How should I dissolve this compound for my experiments?
A: this compound is a hydrophobic molecule and may have limited solubility in aqueous buffers. For in vitro assays, it is common to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental buffer. For a similar Spns2 inhibitor, a stock solution in DMSO of 100 mg/mL was achievable with ultrasonic treatment.[4]
Q3: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous buffer. What can I do?
A: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the aqueous buffer. Try using a lower final concentration.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent effects on your biological system, but high enough to maintain solubility.
-
Use a surfactant or protein: For some hydrophobic molecules, the addition of a non-ionic surfactant like Tween-80 or a carrier protein like bovine serum albumin (BSA) to the buffer can help improve solubility and prevent precipitation.[5][6] For instance, in some Spns2 assays, fatty acid-free BSA is added to the media.[5]
-
Pre-warm the buffer: Gently warming your buffer before adding the this compound stock solution might help with solubility, but be mindful of the temperature sensitivity of your biological system.
Q4: Is there any data on the stability of this compound in different pH conditions?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower than expected inhibitory activity. | 1. Degradation of this compound: The compound may be unstable in your experimental buffer over the duration of the assay. 2. Precipitation of this compound: The compound may have precipitated out of solution, reducing its effective concentration. | 1. Prepare fresh solutions of this compound for each experiment. Assess the stability of this compound in your buffer using the protocol provided below. 2. Visually inspect for precipitation. If observed, follow the recommendations in FAQ Q3. Consider centrifugation of the final diluted solution and measuring the concentration in the supernatant to confirm the soluble concentration. |
| High background signal or off-target effects. | 1. High concentration of organic solvent: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be affecting the cells or assay components. 2. Compound aggregation: At high concentrations, hydrophobic molecules can form aggregates that may lead to non-specific activity. | 1. Ensure the final concentration of the organic solvent is below the tolerance level of your assay (typically <0.5% for DMSO). Run a vehicle control with the same concentration of solvent. 2. Try to work at lower concentrations of this compound. The use of surfactants like Tween-80 can sometimes help reduce aggregation. |
This compound Properties and Storage Summary
| Property | Information | Source |
| Molecular Formula | C₂₄H₄₀ClN₃ | [1] |
| Molecular Weight | 406.05 g/mol | [1] |
| IC₅₀ | 1.4 ± 0.3 µM (for Spns2-dependent S1P transport) | [1] |
| Storage (Solid) | Room temperature | [1] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month. | [2] |
Experimental Protocol: Assessing the Stability of this compound in a Custom Buffer
This protocol outlines a general method to determine the stability of this compound in your specific experimental buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your experimental buffer of choice
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, with additives like formic acid or trifluoroacetic acid as needed for good peak shape)
-
Incubator or water bath at the desired experimental temperature
Methodology:
-
Prepare a stock solution of this compound: Accurately weigh a known amount of this compound and dissolve it in an appropriate organic solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).
-
Prepare the stability samples: Dilute the this compound stock solution into your experimental buffer to the final working concentration you plan to use in your assays. Prepare several identical samples.
-
Time zero (T₀) analysis: Immediately after preparation, take one of the samples and analyze it by HPLC. This will serve as your T₀ reference.
-
Inject a known volume of the sample onto the HPLC system.
-
Run your HPLC method to separate this compound from any potential degradation products.
-
Record the peak area of the this compound peak.
-
-
Incubate the remaining samples: Place the remaining stability samples at the temperature you will be using for your experiments.
-
Time-point analysis: At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one sample from the incubator and analyze it by HPLC as described in step 3.
-
Data analysis:
-
For each time point, calculate the percentage of this compound remaining compared to the T₀ sample using the following formula:
-
Plot the % Remaining against time to visualize the degradation profile of this compound in your buffer.
-
Visualizations
Caption: this compound inhibits the Spns2 transporter, blocking S1P export.
Caption: Workflow for assessing this compound stability in a buffer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Spns2-IN-1 in Focus: A Comparative Analysis of Spns2 Inhibitor Efficacy
A detailed guide for researchers and drug development professionals on the comparative efficacy of Spns2 inhibitors, with a focus on Spns2-IN-1 and its analogs. This report synthesizes key experimental data, outlines methodologies, and visualizes relevant biological pathways to provide a comprehensive overview of the current landscape of Spns2 inhibition.
Spinster homolog 2 (Spns2) has emerged as a compelling therapeutic target for a range of pathologies, including autoimmune diseases, chronic inflammation, and certain cancers.[1][2] As a transporter protein, Spns2 facilitates the export of the signaling lipid sphingosine-1-phosphate (S1P) from cells, thereby establishing the extracellular S1P gradients crucial for processes such as lymphocyte trafficking.[1][3][4] Inhibition of Spns2 disrupts these gradients, offering a targeted mechanism for therapeutic intervention. This guide provides a comparative analysis of the efficacy of prominent Spns2 inhibitors, with a particular focus on this compound (also known as SLF1081851 or 16d) and other structurally related compounds.
Comparative Efficacy of Spns2 Inhibitors
The inhibitory potency of various compounds against Spns2 has been primarily evaluated through in vitro S1P release assays. These assays typically involve cells overexpressing Spns2, where the amount of S1P exported into the extracellular medium is quantified in the presence and absence of the inhibitor. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, indicating the concentration of an inhibitor required to reduce S1P transport by 50%.
| Inhibitor | Alias(es) | IC50 (µM) | Cell Assay System | Key Findings & In Vivo Effects |
| This compound | SLF1081851, 16d | 1.93 ± 0.04[5][6] | HeLa cells overexpressing mouse Spns2[5] | Administration to mice and rats led to a significant decrease in circulating lymphocytes and plasma S1P levels, mimicking the phenotype of Spns2 knockout mice.[5][6] |
| SLF80821178 | 11i | 0.051 ± 0.003[7][8] | HeLa cells transfected with Spns2-encoding plasmid[7] | Demonstrated improved potency over SLF1081851. Oral administration in mice induced an approximately 50% reduction in circulating lymphocytes.[7][8] |
| SLB1122168 | - | 0.094 ± 0.006[7] | HeLa cell assay[7] | A second-generation inhibitor with a key benzoxazole scaffold.[7] |
| Compound 7b | - | 1.4 ± 0.3[9] | HeLa cells (S1P release assay)[9] | An imidazole-based inhibitor with potency comparable to the parent scaffold of SLF1081851.[9] |
| Compound 33p | - | - | S1PR3-coupled export assay[10] | A reported Spns2-targeting inhibitor used in structural studies to understand inhibitor binding.[10] |
Signaling Pathways and Experimental Workflow
To contextualize the action of these inhibitors, it is essential to understand the Spns2-S1P signaling pathway and the experimental procedures used to assess their efficacy.
Spns2-S1P Signaling Pathway
Intracellular sphingosine is phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce S1P.[3] Spns2, a transporter protein located on the cell membrane, then exports S1P into the extracellular space.[3] Extracellular S1P binds to a family of five G protein-coupled receptors (S1PR1-5) on target cells, initiating downstream signaling cascades that regulate a variety of cellular processes, including cell survival, proliferation, and migration.[11] In the context of the immune system, S1P gradients are critical for the egress of lymphocytes from lymphoid organs.[4]
Caption: The Spns2-S1P signaling pathway, illustrating the synthesis and export of S1P and its subsequent interaction with S1P receptors. Spns2 inhibitors block the export of S1P.
Experimental Workflow: In Vitro S1P Transport Assay
The efficacy of Spns2 inhibitors is commonly determined using an in vitro S1P transport (or release) assay. The general workflow for this assay is as follows:
Caption: A generalized workflow for an in vitro S1P transport assay used to determine the efficacy of Spns2 inhibitors.
Experimental Protocols
In Vitro S1P Release Assay in HeLa Cells
This protocol is based on methodologies described in studies evaluating Spns2 inhibitors.[5][12]
1. Cell Culture and Transfection:
-
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are transfected with a plasmid encoding for mouse or human Spns2 using a suitable transfection reagent. Stable cell lines overexpressing Spns2 are often generated by selecting for antibiotic resistance.[12]
2. Inhibition of S1P Degradation:
-
To prevent the degradation of intracellular S1P and ensure its accumulation for transport, cells are treated with inhibitors of S1P lyase and S1P phosphatases. Common inhibitors include 4-deoxypyridoxine, sodium fluoride, and sodium vanadate.[5]
3. Inhibitor Treatment:
-
The Spns2-overexpressing HeLa cells are treated with a range of concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
4. S1P Export and Measurement:
-
The cells are incubated for a defined period (e.g., 18-20 hours) to allow for S1P export.[13]
-
Following incubation, the extracellular medium is collected.
-
The concentration of S1P in the collected medium is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][12]
5. Data Analysis:
-
The amount of S1P in the medium from inhibitor-treated cells is compared to that from vehicle-treated cells to calculate the percentage of inhibition.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The development of potent and specific Spns2 inhibitors represents a promising therapeutic strategy. This compound (SLF1081851) has been a foundational tool in establishing the in vivo consequences of Spns2 inhibition. More recent compounds, such as SLF80821178, have demonstrated significantly improved in vitro potency. The continued exploration of structure-activity relationships and the use of robust in vitro and in vivo models will be critical in advancing the next generation of Spns2 inhibitors towards clinical applications. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to design and interpret studies in this rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into functions of the sphingosine-1-phosphate transporter SPNS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 5. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Guide: Spns2 Inhibition Versus S1P Receptor Modulation in Preclinical Models
An Important Note on "Spns2-IN-1" : Extensive research has revealed no publicly available data for a compound specifically designated "this compound". Therefore, this guide will provide a comprehensive comparison of the broader classes of Spns2 inhibitors and Sphingosine-1-Phosphate (S1P) receptor modulators, using data from well-characterized, representative Spns2 inhibitors such as 16d (SLF1081851) and SLF80821178 . This comparative analysis aims to provide valuable insights for researchers, scientists, and drug development professionals exploring therapeutic strategies targeting the S1P signaling pathway.
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates a multitude of physiological processes, most notably lymphocyte trafficking. Dysregulation of S1P signaling is implicated in various autoimmune diseases, making it a prime target for therapeutic intervention. Two distinct strategies have emerged to modulate this pathway: direct modulation of S1P receptors and inhibition of the S1P transporter, Spinster homolog 2 (Spns2).
S1P receptor modulators, such as fingolimod, siponimod, ozanimod, and ponesimod, are an established class of drugs that functionally antagonize S1P receptors, primarily S1P receptor 1 (S1P1), leading to the sequestration of lymphocytes in secondary lymphoid organs.[1][2][3][4][5][6][7][8][9][10][11] This prevents their infiltration into sites of inflammation.
In contrast, Spns2 inhibitors represent a newer, upstream approach. Spns2 is a transporter protein responsible for the export of S1P from cells, which is crucial for establishing the S1P gradient that guides lymphocyte egress from lymph nodes.[12][13][14][15][16][17][18] By inhibiting Spns2, these compounds aim to disrupt this S1P gradient, thereby trapping lymphocytes within the lymph nodes and preventing their entry into circulation.[4][7][19]
This guide provides a detailed comparison of these two approaches, focusing on their mechanisms of action, preclinical efficacy, and potential advantages and disadvantages, supported by available experimental data.
Quantitative Data Comparison
The following tables summarize key quantitative data for representative Spns2 inhibitors and S1P receptor modulators based on preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and cross-study comparisons should be interpreted with caution due to variations in experimental conditions.
Table 1: In Vitro Potency of Spns2 Inhibitors and S1P Receptor Modulators
| Compound Class | Representative Compound(s) | Target | Assay Type | IC50 / EC50 / Ki | Reference(s) |
| Spns2 Inhibitors | 16d (SLF1081851) | Spns2 | S1P Release Assay (HeLa cells) | IC50: 1.93 μM | [4][5][7] |
| SLF80821178 | Spns2 | S1P Release Assay (HeLa cells) | IC50: 51 nM | [8] | |
| S1P Receptor Modulators | Fingolimod-P | S1P1, S1P3, S1P4, S1P5 | [³⁵S]GTPγS Binding Assay | EC50 (S1P1): <1 nM | [12] |
| Siponimod | S1P1, S1P5 | [³⁵S]GTPγS Binding Assay | EC50 (S1P1): <1 nM | [12] | |
| Ozanimod | S1P1, S1P5 | [³⁵S]GTPγS Binding Assay | EC50 (S1P1): <1 nM | [12] | |
| Ponesimod | S1P1 | [³⁵S]GTPγS Binding Assay | EC50 (S1P1): 3.42 nM | [12] |
Table 2: In Vivo Effects of Spns2 Inhibitors and S1P Receptor Modulators in Rodent Models
| Compound Class | Representative Compound(s) | Animal Model | Key Efficacy Endpoint | Results | Reference(s) |
| Spns2 Inhibitors | 16d (SLF1081851) | Mouse | Reduction in circulating lymphocytes | Significant decrease in lymphocyte counts | [4][7] |
| SLF80821178 | Mouse | Reduction in circulating lymphocytes | ~50% reduction in circulating lymphocytes | [8] | |
| Genetic deletion of Spns2 | Mouse (EAE model) | Amelioration of disease severity | Protected from EAE development | [4] | |
| S1P Receptor Modulators | Fingolimod | Rat | Reduction in circulating lymphocytes | Dose-dependent reduction in lymphocyte counts | |
| Fingolimod | Mouse (EAE model) | Amelioration of disease severity | Significant reduction in clinical score | [2] | |
| Ozanimod | Mouse (Colitis model) | Reduction in disease activity | Reduced inflammation and disease severity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Spns2 Inhibition Assay (S1P Release Assay)
This assay measures the ability of a compound to inhibit the Spns2-mediated release of S1P from cells.
Cell Culture and Transfection:
-
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a plasmid encoding mouse Spns2 using a suitable transfection reagent. A control group is transfected with an empty vector or a transport-dead mutant of Spns2.[4]
S1P Release Measurement:
-
24 hours post-transfection, the culture medium is replaced with serum-free DMEM containing a low concentration of fatty acid-free bovine serum albumin (BSA).
-
Test compounds (e.g., 16d or SLF80821178) are added to the cells at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
To prevent the degradation of intracellular S1P, inhibitors of S1P lyase and S1P phosphatases (e.g., 4-deoxypyridoxine, sodium fluoride, and sodium vanadate) are added to the medium.[4]
-
After a defined incubation period (e.g., 4-6 hours), the extracellular medium is collected.
-
The concentration of S1P in the collected medium is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[4][8]
Data Analysis:
-
The amount of S1P released in the presence of the inhibitor is compared to the vehicle control.
-
The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in S1P release, is calculated by fitting the data to a dose-response curve.
S1P Receptor Binding Assay ([³⁵S]GTPγS Binding Assay)
This functional assay measures the ability of a compound to activate G protein-coupled receptors, such as S1P receptors.
Membrane Preparation:
-
Cell membranes expressing the specific S1P receptor subtype (e.g., S1P1 or S1P5) are prepared from recombinant cell lines (e.g., CHO or HEK293 cells).
Binding Reaction:
-
The cell membranes are incubated in an assay buffer containing GDP, the test compound (S1P receptor modulator) at various concentrations, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[12]
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.
Detection:
-
The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide, typically by filtration through a glass fiber filter plate.
-
The radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis:
-
The amount of [³⁵S]GTPγS binding is plotted against the concentration of the test compound.
-
The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined from the dose-response curve.[12]
In Vivo Lymphocyte Trafficking Assay (Peripheral Blood Lymphocyte Counting)
This assay assesses the in vivo effect of a compound on the number of circulating lymphocytes.
Animal Dosing:
-
Mice or rats are administered the test compound (Spns2 inhibitor or S1P receptor modulator) via a suitable route (e.g., oral gavage or intraperitoneal injection). A vehicle control group is also included.[8]
Blood Collection:
-
At various time points after dosing, blood samples are collected from the animals, typically via tail vein or retro-orbital bleeding.
Lymphocyte Counting:
-
The whole blood samples are analyzed using an automated hematology analyzer or by flow cytometry to determine the absolute number of lymphocytes.
Data Analysis:
-
The lymphocyte counts in the treated groups are compared to the vehicle control group.
-
The percentage reduction in circulating lymphocytes is calculated to determine the in vivo efficacy of the compound.[8]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms by which Spns2 inhibitors and S1P receptor modulators affect the S1P signaling pathway and lymphocyte trafficking.
Caption: Mechanism of Spns2 Inhibitors.
Caption: Mechanism of S1P Receptor Modulators.
Discussion and Future Perspectives
The preclinical data available to date suggests that both Spns2 inhibitors and S1P receptor modulators effectively reduce circulating lymphocyte counts, a key pharmacodynamic marker for this therapeutic class. The primary distinction lies in their mechanism of action: S1P receptor modulators act directly on lymphocytes to induce receptor downregulation, while Spns2 inhibitors target the S1P transporter on endothelial cells to disrupt the S1P gradient necessary for lymphocyte egress.
Potential Advantages of Spns2 Inhibition:
-
Upstream Target: By targeting the S1P transporter, Spns2 inhibitors act upstream of the S1P receptors, potentially offering a more nuanced modulation of the S1P signaling pathway.
-
Selective Immunomodulation: Spns2 inhibition may offer a more spatially-specific immunomodulation by primarily affecting lymphocyte egress from lymph nodes, potentially with fewer systemic effects compared to direct receptor modulation throughout the body.[19]
-
Avoidance of Receptor-Mediated Side Effects: S1P receptors are expressed on various cell types beyond lymphocytes, including cardiomyocytes and endothelial cells. Direct agonism by S1P receptor modulators can lead to on-target side effects such as bradycardia. Spns2 inhibitors, by not directly acting on these receptors, may have a more favorable safety profile in this regard. Preclinical studies with SLF80821178 have shown a lack of bradycardia that is observed with fingolimod.
Challenges and Future Directions:
-
Incomplete Understanding: The full physiological role of Spns2 is still under investigation. While Spns2 knockout mice are viable, they exhibit some phenotypes such as hearing loss, which will require careful evaluation in the context of pharmacological inhibition. However, chronic administration of a Spns2 inhibitor in mice did not appear to affect auditory responses.
-
Clinical Translation: Spns2 inhibitors are at an earlier stage of development compared to the well-established class of S1P receptor modulators. Further preclinical and clinical studies are necessary to validate their efficacy and safety in humans.
-
Biomarker Development: While peripheral lymphocyte count serves as a useful pharmacodynamic biomarker, further research is needed to identify more specific biomarkers of Spns2 inhibition and to understand the correlation between the degree of Spns2 inhibition and clinical efficacy.
References
- 1. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. The Sphingosine 1-Phosphate Transporter, SPNS2, Functions as a Transporter of the Phosphorylated Form of the Immunomodulating Agent FTY720 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative efficacy and safety of ozanimod and ponesimod for relapsing multiple sclerosis: A matching-adjusted indirect comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 15. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 16. Spinster 2, a sphingosine-1-phosphate transporter, plays a critical role in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
Spns2-IN-1: A Comparative Guide to its Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity and selectivity of Spns2-IN-1, a small molecule inhibitor of the Sphingosine-1-Phosphate (S1P) transporter Spinster homolog 2 (Spns2). By objectively comparing its performance with alternative S1P signaling modulators and presenting supporting experimental data, this document serves as a valuable resource for researchers in immunology, oncology, and other fields where S1P signaling plays a critical role.
Executive Summary
This compound (also known as 16d or SLF1081851) is a widely used chemical probe to study the function of Spns2, a major facilitator superfamily (MFS) transporter responsible for the export of S1P from cells.[1] S1P is a crucial signaling lipid that regulates a myriad of physiological processes, including lymphocyte trafficking, angiogenesis, and inflammation, through its interaction with five G protein-coupled receptors (S1PR1-5).[1][2] By inhibiting Spns2, this compound effectively reduces the extracellular concentration of S1P, thereby modulating downstream signaling pathways. This guide delves into the experimental validation of this compound's specificity for Spns2 and its selectivity against other key proteins in the S1P signaling cascade.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound and Alternatives
| Compound | Target | IC50 | Selectivity Profile | Reference |
| This compound (16d/SLF1081851) | Spns2 | ~1.93 µM (HeLa cells) | SphK1: ≥30 µM SphK2: ≈30 µM (>15-fold selective for Spns2) | [1][3] |
| SLF80821178 | Spns2 | 51 ± 3 nM | More potent successor to this compound. | [4] |
| Fingolimod (FTY720) | S1PR1, S1PR3, S1PR4, S1PR5 | Functional Antagonist (nM range) | Non-selective S1PR modulator. | [5] |
| PF-543 | SphK1 | nM range | Potent and selective SphK1 inhibitor. | [6] |
Experimental Protocols
Spns2-Mediated S1P Export Assay
This assay quantifies the ability of a compound to inhibit the transport of S1P out of cells overexpressing Spns2.
Cell Line: HeLa cells transfected with a plasmid encoding for mouse Spns2.[1]
Methodology:
-
Cell Culture: Transfected HeLa cells are cultured to confluency.
-
Inhibitor Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound).
-
Inhibition of S1P Degradation: To prevent the intracellular breakdown of S1P and enhance its export, cells are treated with inhibitors of S1P lyase (4-deoxypyridoxine) and S1P phosphatases (sodium fluoride and sodium vanadate).[1]
-
S1P Export: The cells are incubated to allow for the export of endogenous S1P into the culture medium.
-
Sample Collection: The extracellular medium is collected.
-
Quantification: The concentration of S1P in the medium is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][7]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of S1P export inhibition against the logarithm of the inhibitor concentration.
Quantification of S1P in Plasma/Lymph
This protocol details the measurement of S1P levels in biological fluids, a key pharmacodynamic marker for Spns2 inhibition.
Sample Preparation:
-
Collection: Blood is collected in EDTA tubes, and plasma is separated by centrifugation. Lymph can be collected from the thoracic duct.
-
Internal Standard: A known amount of a deuterated S1P internal standard (e.g., S1P-d7) is added to the plasma or lymph sample.[8]
-
Protein Precipitation and Extraction: Proteins are precipitated, and lipids, including S1P, are extracted using a solvent like methanol.[8][9]
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the extracted lipids is collected for analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system to separate S1P from other lipids.[10]
-
Mass Spectrometry Detection: The separated lipids are introduced into a tandem mass spectrometer. S1P and the internal standard are detected and quantified based on their specific mass-to-charge ratios.[8][10]
-
Data Analysis: The concentration of S1P in the original sample is calculated by comparing the signal of endogenous S1P to that of the known amount of the internal standard.
Mandatory Visualization
Caption: S1P signaling pathway and points of therapeutic intervention.
References
- 1. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Transport and inhibition of the sphingosine-1-phosphate exporter SPNS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry [mdpi.com]
A Mechanistic Showdown: Spns2-IN-1 vs. Fingolimod (FTY720) in Sphingosine-1-Phosphate Signaling
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the mechanisms of action of the novel Spns2 inhibitor, Spns2-IN-1, and the established S1P receptor modulator, fingolimod (FTY720). This analysis is supported by experimental data, detailed protocols, and visual representations of the signaling pathways involved.
The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of lymphocyte trafficking, making it a prime target for immunomodulatory therapies. Both this compound and fingolimod modulate this pathway to achieve their therapeutic effects, primarily in the context of autoimmune diseases like multiple sclerosis. However, they do so by targeting distinct components of the pathway, leading to different pharmacological profiles, and potentially, different clinical outcomes.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Fingolimod (FTY720) |
| Direct Target | Spinster homolog 2 (Spns2), an S1P transporter. | Sphingosine-1-Phosphate (S1P) Receptors (S1P1, S1P3, S1P4, S1P5). |
| Mechanism of Action | Blocks the export of S1P from endothelial cells into the lymphatic system and blood. | Acts as a functional antagonist of the S1P1 receptor after phosphorylation. |
| Effect on S1P Levels | Reduces extracellular S1P concentrations, particularly in the lymph. | Does not directly reduce S1P production or transport; can lead to increased plasma S1P levels over time. |
| Receptor Interaction | Indirectly modulates S1P receptor activity by reducing ligand availability. | Directly binds to and internalizes S1P receptors. |
| Selectivity | Highly selective for the Spns2 transporter. | Non-selective for S1P receptor subtypes (binds to S1P1, S1P3, S1P4, S1P5). |
Unraveling the Mechanisms of Action
Fingolimod (FTY720): A Direct Assault on S1P Receptors
Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine kinases to its active form, fingolimod-phosphate. This active metabolite is a structural analog of S1P and acts as a potent agonist at four of the five S1P receptor subtypes. Its primary therapeutic effect is mediated through its action on the S1P1 receptor on lymphocytes.
Upon binding, fingolimod-phosphate initially activates the S1P1 receptor, but prolonged exposure leads to its internalization and degradation. This process, known as functional antagonism, renders lymphocytes unresponsive to the endogenous S1P gradient that is essential for their egress from secondary lymphoid organs. By trapping lymphocytes in the lymph nodes, fingolimod prevents their infiltration into the central nervous system (CNS), where they would otherwise contribute to inflammation and demyelination in diseases like multiple sclerosis.[1][2][3]
Beyond its effects on lymphocytes, fingolimod can also cross the blood-brain barrier and exert direct effects on neural cells, including astrocytes and oligodendrocytes, which also express S1P receptors.[2][3]
This compound: Cutting Off the S1P Supply
In contrast to fingolimod's direct receptor modulation, this compound takes a more upstream approach by targeting the S1P transporter, Spns2. Spns2 is a member of the major facilitator superfamily (MFS) of transporters and is crucial for the export of S1P from endothelial cells into the lymph and blood.[4][5] This transport process is vital for establishing the S1P gradient necessary for lymphocyte trafficking.
This compound and other inhibitors of this transporter, such as SLF80821178, block the S1P export function of Spns2. By doing so, they effectively lower the concentration of S1P in the extracellular environment, particularly in the lymph.[5][6] This disruption of the S1P gradient prevents lymphocytes from receiving the signal to exit the lymph nodes, leading to their sequestration and a reduction in circulating lymphocyte counts. This mechanism, while achieving a similar outcome to fingolimod, does so without directly interacting with S1P receptors, which may offer a more favorable side-effect profile.
Quantitative Comparison of Performance
The following tables summarize the key quantitative data comparing the performance of Spns2 inhibitors and fingolimod.
Table 1: Potency and Selectivity
| Compound | Target | IC50 / pKd | Selectivity |
| This compound | Spns2 | 1.4 ± 0.3 µM[1] | Selective for Spns2 transporter. |
| SLF80821178 (Spns2 Inhibitor) | Spns2 | 51 ± 3 nM[5][7] | Selective for Spns2 transporter. |
| Fingolimod-phosphate | S1P1 | pKd = 5.69[8][9] | Non-selective; also binds S1P3, S1P4, and S1P5.[10] |
| S1P3 | - | Binds with lower affinity than S1P1. | |
| S1P4 | - | Binds with high affinity.[10] | |
| S1P5 | - | Binds with high affinity.[10] |
Table 2: Pharmacodynamic Effects
| Parameter | Spns2 Inhibitors (e.g., SLF80821178) | Fingolimod |
| Reduction in Circulating Lymphocytes | ~50% reduction in mice.[5] | ~73% reduction in humans.[4] |
| Effect on Plasma S1P Concentration | Minimal to no change.[7][11] | Can lead to an increase over time. |
| Effect on Lymph S1P Concentration | Significantly reduced.[6] | Less pronounced effect compared to Spns2 inhibitors. |
Table 3: Side Effect Profile Comparison
| Side Effect | Spns2 Inhibitors (Preclinical Data) | Fingolimod (Clinical Data) |
| Bradycardia (First-dose) | Not observed in preclinical models.[5][6] | Occurs in approximately 0.9% of patients.[9] |
| Macular Edema | Not reported in preclinical studies. | Reported in clinical use. |
| Infections | Potential for increased risk due to lymphopenia. | Increased risk of certain infections. |
Signaling Pathways: A Visual Guide
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways affected by this compound and fingolimod.
Caption: Fingolimod-phosphate directly engages multiple S1P receptors, leading to functional antagonism of S1P1 and subsequent lymphocyte sequestration.
Caption: this compound inhibits the Spns2 transporter, reducing extracellular S1P and thereby preventing lymphocyte egress from lymph nodes.
Detailed Experimental Protocols
S1P Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a generalized procedure for determining the binding affinity of a compound like fingolimod-phosphate to S1P receptors.
Materials:
-
Cell membranes expressing the S1P receptor subtype of interest (e.g., S1PR1, S1PR3, S1PR4, S1PR5).
-
Radioligand (e.g., [³²P]S1P).
-
Test compound (fingolimod-phosphate).
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well filter plates (e.g., glass fiber GF/B or GF/C).
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound (fingolimod-phosphate) and a non-labeled S1P standard (for determining non-specific binding) in assay buffer.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled S1P (for non-specific binding) or test compound dilution.
-
50 µL of diluted cell membranes (containing a specific amount of protein, e.g., 5-10 µg).
-
Pre-incubate for 15-30 minutes at room temperature.
-
50 µL of radioligand ([³²P]S1P) at a concentration near its Kd.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked 96-well filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Spns2-Mediated S1P Transport Assay (Cell-Based)
This protocol outlines a general method to assess the inhibitory activity of compounds like this compound on the Spns2 transporter.
Materials:
-
HEK293 or HeLa cells stably overexpressing human Spns2.
-
Cell culture medium (e.g., DMEM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, supplemented with 0.1% fatty acid-free BSA.
-
Sphingosine (or a fluorescent analog like NBD-sphingosine).
-
Test compound (this compound).
-
LC-MS/MS system for S1P quantification (or a fluorescence plate reader for fluorescent analogs).
Procedure:
-
Cell Seeding: Plate the Spns2-overexpressing cells in a multi-well plate and allow them to adhere and grow to a confluent monolayer.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (this compound) in assay buffer for a specified period (e.g., 30-60 minutes).
-
Substrate Addition: Add sphingosine to the assay buffer. The cells will take up the sphingosine and intracellularly convert it to S1P via sphingosine kinases.
-
S1P Export: Incubate the cells for a defined time (e.g., 1-4 hours) to allow for the export of the newly synthesized S1P into the extracellular medium via the Spns2 transporter.
-
Sample Collection: Collect the extracellular medium (supernatant) from each well.
-
Quantification:
-
For native S1P: Perform lipid extraction from the collected medium and quantify the amount of S1P using a validated LC-MS/MS method.
-
For fluorescent S1P: Directly measure the fluorescence of the collected medium using a fluorescence plate reader.
-
-
Data Analysis: Plot the amount of exported S1P (or fluorescence intensity) against the log concentration of the test compound to determine the IC50 value, representing the concentration at which the compound inhibits 50% of Spns2-mediated S1P transport.
Conclusion: A Tale of Two Strategies
This compound and fingolimod represent two distinct and innovative approaches to modulating the S1P signaling pathway for therapeutic benefit. Fingolimod, a clinically approved drug, acts as a direct but non-selective S1P receptor modulator, achieving its effect through functional antagonism of the S1P1 receptor. In contrast, this compound offers a more targeted approach by inhibiting the S1P transporter Spns2, thereby controlling the availability of the S1P ligand in the extracellular space.
The preclinical data for Spns2 inhibitors suggest a potentially improved safety profile, particularly concerning the cardiac side effects associated with fingolimod's multi-receptor activity. However, further clinical investigation is required to fully elucidate the therapeutic potential and long-term safety of this novel class of immunomodulators. For researchers and drug developers, the distinct mechanisms of these two compounds offer different avenues for refining and personalizing therapies that target the critical S1P signaling axis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate receptor 3 influences cell cycle progression in muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Spns2-dependent S1P Transport as a Prospective Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What are S1PR3 modulators and how do they work? [synapse.patsnap.com]
- 9. Frontiers | A Comprehensive Monitoring Study on Electrocardiographic Assessments and Cardiac Events After Fingolimod First Dose—Possible Predictors of Cardiac Outcomes [frontiersin.org]
- 10. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Spns2 Inhibition in Spns2 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Spns2 and S1P Signaling
Spns2 is a transmembrane protein that facilitates the transport of the signaling lipid S1P across the cell membrane. S1P plays a crucial role in numerous physiological processes, most notably in the regulation of lymphocyte egress from secondary lymphoid organs. A precise S1P gradient between the lymph/blood and the lymphoid tissues is essential for immune cell trafficking. Disruption of this gradient, either by genetic deletion of Spns2 or by pharmacological inhibition, leads to the sequestration of lymphocytes in lymphoid organs, resulting in peripheral lymphopenia. This mechanism is a key therapeutic target for immunomodulation in autoimmune diseases.
The S1P Signaling Pathway and Point of Intervention for Spns2 Inhibitors
The following diagram illustrates the S1P signaling pathway and highlights the role of Spns2 and the mechanism of action of its inhibitors.
Comparative Efficacy: Spns2 Inhibition vs. Spns2 Knockout
The primary measure of efficacy for a Spns2 inhibitor is its ability to phenocopy the key characteristics of Spns2 knockout mice, namely the reduction in circulating lymphocytes and the modulation of S1P levels in bodily fluids.
Quantitative Comparison of Key Phenotypes
| Parameter | Spns2 Knockout (KO) Mice | Spns2 Inhibitor (SLF80821178) | Spns2 Inhibitor (SLF1081851) | Alternative: S1P Receptor Modulator (Fingolimod) |
| Peripheral Blood Lymphocyte Count | ~50-55% reduction compared to wild-type[1][2] | ~50% reduction in circulating lymphocytes[1][3] | Significant decrease in circulating lymphocytes | ~90% reduction in circulating lymphocytes[1] |
| Plasma S1P Concentration | Variably reported: no significant change to a decrease of up to 45%[1][2][4] | Minimal impact[1] | Significant decrease in plasma S1P | No direct effect on S1P levels |
| Lymph S1P Concentration | Nearly undetectable[1][2] | Not significantly changed at doses that cause maximal lymphopenia[1] | Not reported | No direct effect on S1P levels |
| Hearing Function | Sensorineural hearing defect[1] | Normal hearing acuity with chronic treatment[1] | Not reported | Not a primary reported side effect |
Note: "this compound" is a commercially available inhibitor with a reported IC50 of 1.4 ± 0.3 μM for Spns2-dependent S1P transport. However, published in-vivo studies specifically using this compound were not identified. The data for SLF1081851 (IC50 = 1.93 μM) and the more potent SLF80821178 (IC50 = 51 nM) are presented as representative examples of Spns2 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are crucial for the replication and validation of findings.
Measurement of Circulating Lymphocyte Counts
References
Head-to-Head Comparison of Novel Spns2 Inhibitors: SLF1081851 (16d) vs. 11i (SLF80821178)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two novel small molecule inhibitors of the Sphingosine-1-Phosphate (S1P) transporter, Spns2: SLF1081851 (also known as 16d) and the more recent, highly potent compound, 11i (also known as SLF80821178). This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
Spns2 is a critical transporter for the efflux of S1P, a signaling lipid that regulates lymphocyte trafficking.[1] Inhibition of Spns2 presents a promising therapeutic strategy for autoimmune diseases by sequestering lymphocytes in lymphoid organs.[2] This guide compares SLF1081851 (16d), a first-generation Spns2 inhibitor, with 11i (SLF80821178), a subsequent, more potent analog. While both compounds demonstrate effective in vivo reduction of circulating lymphocytes, 11i exhibits significantly greater in vitro potency and the key advantage of oral bioavailability.[3][4]
Data Presentation: Quantitative Comparison of Spns2 Inhibitors
The following table summarizes the key quantitative data for SLF1081851 (16d) and 11i (SLF80821178).
| Parameter | SLF1081851 (16d) | 11i (SLF80821178) | Reference |
| In Vitro Potency (IC50) | 1.93 µM (HeLa cells) | 51 ± 3 nM (HeLa cells) | [1][5] |
| In Vivo Efficacy | Significant decrease in circulating lymphocytes in mice and rats.[1] | ~50% reduction in circulating lymphocytes in mice.[3][6] | [1][3][6] |
| Pharmacokinetics | Half-life of over 8 hours in rats.[1] | Orally bioavailable with sustained plasma levels above 0.5 µM for over 8 hours after a single 10 mg/kg oral dose in mice.[3] | [1][3] |
| Oral Bioavailability | Not reported to be orally bioavailable.[3] | Orally bioavailable.[3][7] | [3][7] |
| Efficacy in Disease Models | Protective in a mouse model of multiple sclerosis (EAE).[1] | Efficacious in a mouse model of multiple sclerosis (EAE).[8][9] | [1][8][9] |
Signaling Pathway and Mechanism of Action
Spns2 inhibitors block the transport of S1P out of endothelial cells into the lymph. This disrupts the S1P gradient necessary for lymphocyte egress from lymph nodes, leading to their sequestration and a reduction of circulating lymphocytes.
References
- 1. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Spns2-dependent S1P Transport as a Prospective Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
Spns2-IN-1: A Comparative Guide to its Cross-Reactivity with Other Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitor Spns2-IN-1, also known as SLF1081851 and 16d, focusing on its cross-reactivity with other transporters. The information is intended to assist researchers in evaluating the selectivity of this compound for its primary target, the sphingosine-1-phosphate (S1P) transporter Spns2.
Overview of this compound
This compound is a small molecule inhibitor of Spinster homolog 2 (Spns2), a member of the major facilitator superfamily (MFS) of transporters. Spns2 is responsible for the export of the signaling lipid sphingosine-1-phosphate (S1P) from cells.[1][2] This extracellular transport of S1P is crucial for its subsequent binding to cell surface S1P receptors (S1PRs), which triggers a variety of cellular processes. By inhibiting Spns2, this compound effectively blocks the release of S1P, thereby modulating S1P signaling pathways.
Quantitative Analysis of Inhibitor Activity
| Target | Inhibitor | IC50 | Fold Selectivity vs. Spns2 | Reference |
| Spns2 | This compound (SLF1081851/16d) | ~1.93 µM | - | [1][2] |
| Sphingosine Kinase 1 (SphK1) | This compound (SLF1081851/16d) | ≥ 30 µM | ≥ 15-fold | [1] |
| Sphingosine Kinase 2 (SphK2) | This compound (SLF1081851/16d) | ≈ 30 µM | ≈ 15-fold | [1] |
Note on Mfsd2b and ABC Transporters:
-
Mfsd2b: Another MFS transporter, Mfsd2b, is the primary S1P transporter in red blood cells and platelets.[1] While direct inhibition data for this compound on Mfsd2b is lacking, a study on a more potent analog, SLF80821178, showed no effect on S1P release from red blood cells, suggesting selectivity of this class of inhibitors for Spns2 over Mfsd2b.
-
ABC Transporters: Several ATP-binding cassette (ABC) transporters, including ABCA1, ABCC1, and ABCG2, have been implicated in S1P transport, although their roles remain a subject of debate. There is currently no published data on the direct inhibitory effect of this compound on these transporters.
Experimental Protocols
Spns2 Inhibition Assay (Cell-Based)
This protocol describes a common method for assessing the inhibitory activity of compounds against Spns2-mediated S1P export.
1. Cell Culture and Transfection:
- HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
- Cells are transiently transfected with a plasmid encoding for human or mouse Spns2. A control group is transfected with an empty vector or a transport-dead mutant of Spns2.
2. Inhibition Assay:
- 24 hours post-transfection, the growth medium is replaced with a serum-free assay medium containing a known concentration of the test inhibitor (e.g., this compound) or vehicle control.
- To prevent S1P degradation, the assay medium is supplemented with inhibitors of S1P lyase (e.g., 4-deoxypyridoxine) and S1P phosphatases (e.g., sodium fluoride and sodium vanadate).
- Fatty acid-free bovine serum albumin (BSA) is included in the medium to act as a carrier for the exported S1P.
- Cells are incubated for a defined period (e.g., 18-24 hours) to allow for S1P export.
3. S1P Quantification:
- The assay medium is collected, and an internal standard (e.g., C17-S1P) is added.
- Lipids are extracted from the medium using a suitable organic solvent (e.g., a chloroform/methanol mixture).
- The extracted lipids are dried and reconstituted in an appropriate solvent for analysis.
- S1P levels are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
- The amount of exported S1P in the presence of the inhibitor is compared to the vehicle control.
- IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Pathways and Workflows
Caption: S1P signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the selectivity of a Spns2 inhibitor.
References
A Head-to-Head Battle for S1P Signaling Modulation: Spns2-IN-1 vs. First-Generation Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The modulation of sphingosine-1-phosphate (S1P) signaling has emerged as a cornerstone in the development of therapies for autoimmune diseases, most notably multiple sclerosis. First-generation S1P receptor (S1PR) modulators, such as fingolimod, revolutionized treatment paradigms by effectively sequestering lymphocytes in lymphoid organs. Now, a new wave of therapeutic agents is on the horizon, targeting the S1P pathway at a different node: the S1P transporter, spinster homolog 2 (Spns2). This guide provides a comprehensive comparison of Spns2-IN-1, a representative second-generation Spns2 inhibitor, against first-generation S1PR modulators, offering insights into their distinct mechanisms, performance, and the experimental protocols underpinning their evaluation.
Dueling Mechanisms: Targeting the Transporter vs. the Receptor
The fundamental difference between this compound and first-generation inhibitors lies in their molecular targets within the S1P signaling cascade.
First-Generation S1P Receptor Modulators (e.g., Fingolimod): These compounds act as functional antagonists of the S1P1 receptor on lymphocytes.[1] Fingolimod, a prodrug, is phosphorylated in vivo to its active form, fingolimod-phosphate. This active metabolite then binds to S1PRs, leading to their internalization and degradation. This process renders lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes, effectively trapping them and preventing their infiltration into sites of inflammation.[1]
This compound (Spns2 Inhibitor): In contrast, this compound targets the S1P transporter Spns2. Spns2 is responsible for the export of S1P from cells, thereby contributing to the establishment of the extracellular S1P gradient essential for lymphocyte trafficking.[2][3] By inhibiting Spns2, this compound blocks the release of S1P, diminishing the chemoattractant signal and consequently impeding lymphocyte egress from lymphoid tissues. This novel mechanism offers the potential for a more targeted immunomodulation with a potentially improved safety profile.
Below is a diagram illustrating the distinct points of intervention of these two classes of inhibitors in the S1P signaling pathway.
Performance Face-Off: A Quantitative Comparison
Direct comparative studies of this compound and first-generation inhibitors are emerging. The available data allows for a quantitative assessment of their biological effects, particularly on lymphocyte sequestration, a key pharmacodynamic marker for this class of drugs.
| Parameter | This compound (and next-generation analogs) | Fingolimod (First-Generation) | Reference |
| Target | S1P Transporter (Spns2) | S1P Receptor 1 (S1PR1) | [1][2] |
| IC50 (this compound) | 1.4 ± 0.3 µM | Not Applicable | [4] |
| Maximal Lymphocyte Reduction | ~50% | ~90% | [5] |
| Oral Bioavailability | Orally bioavailable analogs demonstrated | >90% | [6][7] |
| Half-life | Data on specific analogs emerging | 6-9 days | [6][8] |
| Potential for Bradycardia | Low, as it does not directly target S1PRs on cardiac cells | Yes, a known on-target side effect | [5] |
Experimental Deep Dive: Protocols for Key Assays
The evaluation of these S1P signaling modulators relies on a set of robust in vitro and in vivo assays. Below are detailed methodologies for the key experiments cited in this guide.
Spns2-Dependent S1P Transport Assay
This assay is crucial for determining the potency and efficacy of Spns2 inhibitors.
Objective: To quantify the inhibition of Spns2-mediated S1P export from cells.
Methodology:
-
Cell Culture and Transfection: HeLa cells, which do not endogenously express Spns2 to a significant level, are commonly used. Cells are cultured in appropriate media and transfected with a plasmid encoding for human or mouse Spns2. A control group is transfected with an empty vector or a transport-dead mutant of Spns2.
-
Inhibitor Treatment: Transfected cells are seeded in multi-well plates. After adherence, the cells are treated with a range of concentrations of the Spns2 inhibitor (e.g., this compound) or vehicle control. To maximize S1P accumulation, the assay medium is often supplemented with inhibitors of S1P degradation, such as 4-deoxypyridoxine (an S1P lyase inhibitor).
-
S1P Export and Collection: The cells are incubated for a defined period (e.g., 18 hours) to allow for S1P export into the culture medium.
-
S1P Quantification by LC-MS/MS: The culture medium is collected, and the concentration of S1P is quantified using a sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The amount of S1P in the medium from inhibitor-treated cells is compared to the vehicle-treated control. The IC50 value, representing the concentration of inhibitor required to reduce S1P export by 50%, is then calculated.
S1P Receptor Binding Assay
This assay is fundamental for characterizing first-generation S1P receptor modulators.
Objective: To determine the binding affinity of a compound to S1P receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the S1P receptor of interest (e.g., S1PR1) are prepared from recombinant cell lines or tissues.
-
Radioligand: A radiolabeled S1P analog, such as [³²P]S1P, is used as the ligand.[9]
-
Competitive Binding: The receptor-containing membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., fingolimod-phosphate).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) and the Ki (inhibitory constant) can be calculated.[9]
The Next Generation: Advantages and Future Directions
The development of Spns2 inhibitors like this compound marks a significant advancement in the quest for more refined S1P signaling modulators. The primary advantage of this second-generation approach is the potential to uncouple the desired immunomodulatory effects from the on-target side effects associated with direct S1PR agonism, such as bradycardia.[5] While first-generation inhibitors have demonstrated profound efficacy, the promise of a safer therapeutic window drives the continued exploration of Spns2 as a drug target.
Future research will likely focus on optimizing the potency and pharmacokinetic properties of Spns2 inhibitors and conducting direct head-to-head preclinical and clinical studies against established S1PR modulators. These studies will be critical in defining the precise therapeutic niche for this exciting new class of immunomodulatory agents.
References
- 1. Investigation of fingolimod-induced lymphocyte sequestration on inflammatory response and neurological damages after cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. SPNS2 enables T cell egress from lymph nodes during an immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. Clinical pharmacokinetics of fingolimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Spns2-IN-1
This document provides crucial guidance for the safe handling and proper disposal of Spns2-IN-1, a potent inhibitor of Spns2-dependent S1P transport. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. Researchers, scientists, and drug development professionals should review this information thoroughly before working with this compound.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is essential for understanding the compound's characteristics for safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₀ClN₃ | MedchemExpress |
| Molecular Weight | 406.05 g/mol | MedchemExpress |
| IC₅₀ | 1.4 ± 0.3 μM (for Spns2-dependent S1P transport) | MedchemExpress |
| Appearance | Solid | MedchemExpress |
| Storage | Recommended to store as per the Certificate of Analysis | MedchemExpress |
| Shipping | Room temperature in the continental US; may vary elsewhere | MedchemExpress |
Immediate Safety and Handling Protocols
Due to the absence of a publicly available Safety Data Sheet (SDS), specific handling precautions for this compound are not fully detailed. However, based on its chemical structure, which includes an imidazole moiety, and general laboratory best practices for handling research chemicals, the following preliminary precautions are strongly advised.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
General Handling:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
For small spills of solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Experimental Workflow for Obtaining Safety Data
Prior to any handling or disposal of this compound, obtaining the official Safety Data Sheet (SDS) from the supplier is a mandatory first step. The following workflow outlines this critical process.
Caption: Workflow for obtaining the this compound Safety Data Sheet.
Proper Disposal Procedures for this compound
Disclaimer: The following disposal procedures are based on general guidelines for chemical waste and the potential hazards associated with imidazole-containing compounds.[1][2][3][4][5] The official Safety Data Sheet (SDS) for this compound, once obtained, will supersede this general guidance. All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
Pure this compound: Unused or expired solid this compound should be collected in a clearly labeled, sealed container as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must be considered contaminated and disposed of as hazardous waste.
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.
Step 2: Waste Collection and Storage
-
Use compatible, leak-proof containers for all this compound waste.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's guidelines.
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
Step 3: Disposal Pathway
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all institutional procedures for requesting a hazardous waste pickup.
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
